4-Amino-6-chloropyrimidine-5-carbonitrile
Description
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Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60025-09-4 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 60025-09-4
This technical guide provides a comprehensive overview of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its significant role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] Its structure, featuring a pyrimidine core with amino, chloro, and nitrile functional groups, makes it a versatile precursor in organic synthesis. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60025-09-4 | [1] |
| Molecular Formula | C5H3ClN4 | |
| Molecular Weight | 154.56 g/mol | |
| Melting Point | 200°C (decomposes) | [1] |
| Boiling Point (Predicted) | 402.4 ± 45.0 °C at 760 mmHg | |
| Density (Predicted) | 1.53 g/cm³ | |
| Appearance | White solid | [1] |
| Purity | ≥98% | [1] |
| LRMS (m/z) | 155 (M+1)+ | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Experimental Protocol: Synthesis of this compound
The following protocol describes a common and effective method for the synthesis of this compound from 4,6-dichloropyrimidine-5-carbonitrile.[1]
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile (1 equivalent)
-
Dioxane
-
7N Ammonia in Methanol (5 equivalents)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography system (e.g., SP1 purification system)
Procedure:
-
Reaction Setup: Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (e.g., 30 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.
-
Amination: Slowly add a 7N solution of ammonia in methanol (e.g., 20 mL, 140 mmol) dropwise to the cooled suspension over a period of 20 minutes.
-
Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.
-
Initial Purification: Redissolve the crude product in tetrahydrofuran. A precipitate will form. Collect the precipitate by filtration and wash it with additional THF.
-
Solvent Removal: Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: Purify the resulting residue using a chromatography system. A typical gradient for elution is 20% to 80% ethyl acetate in hexane.
-
Final Product: The purified product is obtained as a white solid with a purity of up to 100%. A typical yield for this reaction is around 56%.[1]
Role in Drug Discovery and Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for more complex heterocyclic compounds. The pyrimidine scaffold is a common feature in a multitude of approved drugs and investigational molecules due to its ability to mimic the purine bases of DNA and RNA and interact with various biological targets.
Precursor for Kinase Inhibitors
A significant application of this compound is in the synthesis of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core of this compound is a key pharmacophore in many Aurora kinase and Polo-like kinase (PLK) inhibitors. These kinases are involved in cell cycle regulation, making them attractive targets for anticancer drug development.
The general strategy involves the sequential substitution of the chlorine atom at the 6-position and further modification of the amino and nitrile groups to generate diverse libraries of compounds for screening against various kinase targets.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Role as a Kinase Inhibitor Precursor
This diagram illustrates the logical relationship of how this compound serves as a foundational building block in the synthesis of pyrimidine-based kinase inhibitors.
Caption: Role of this compound in kinase inhibitor synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document details its chemical properties, a validated synthesis protocol, and its primary applications in research and development.
Chemical and Physical Properties
This compound is a substituted pyrimidine compound. Its key quantitative data are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| CAS Number | 60025-09-4 | [1][2] |
| Appearance | White Solid | [2] |
| Melting Point | 200°C (decomposes) | [2][3] |
| Boiling Point (Predicted) | 402.4 ± 45.0 °C | [3] |
| Density (Predicted) | 1.53 g/cm³ | [3] |
Experimental Protocols
Synthesis of this compound
This protocol details a general procedure for the synthesis of the title compound from 4,6-dichloropyrimidine-5-carbonitrile.[2]
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile
-
Dioxane
-
Methanol solution of ammonia (7 N)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Ice bath
-
Rotary evaporator
-
SP1 purification system (or standard column chromatography setup)
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a reaction vessel.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a 7 N methanol solution of ammonia (e.g., 20 mL, 140 mmol) dropwise over a period of 20 minutes while maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.
-
Upon reaction completion, remove the solvent using a rotary evaporator.
-
Redissolve the crude product in tetrahydrofuran. A precipitate may form at this stage.
-
Collect the precipitate by filtration and wash it with additional tetrahydrofuran.
-
Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue using column chromatography (e.g., SP1 purification system) with a gradient eluent of 20% to 80% ethyl acetate in hexane.
-
The final product is obtained as a white solid with a reported yield of 56%.[2]
Characterization:
-
The product can be characterized using Low-Resolution Mass Spectrometry (LRMS). The expected (M+1)⁺ peak is at m/z 155.[2]
Workflow and Process Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and Purification Workflow.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis.[2] The pyrimidine core is a fundamental scaffold in medicinal chemistry, and this compound's functional groups—an amino group, a chloro atom, and a nitrile—offer multiple reaction sites for building more complex molecules.
While specific biological activities for this exact compound are not extensively documented in the public domain, the pyrimidine-5-carbonitrile framework is a component of molecules investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Various pyrimidine-5-carbonitrile derivatives have been studied for their cytotoxic effects against leukemia and other cancer cell lines.[4]
-
Antimicrobial and Anti-inflammatory Activity: The pyrimidine nucleus is present in numerous compounds synthesized and evaluated for antimicrobial, anti-inflammatory, and antioxidant properties.[5]
-
Kinase Inhibitors: Thienopyrimidines, which can be synthesized from pyrimidine precursors, have been reported as potent inhibitors of protein kinases like Tie-2, which is involved in tumor angiogenesis.[6]
The development of efficient synthesis methods for pyrimidine derivatives remains an active area of research, driven by their potential in medicinal and agrochemical applications.[7][8]
Safety and Handling
This compound is intended for research and development use only.[1] Users should consult the full Material Safety Data Sheet (SDS) before handling. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated area or a fume hood.[1]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 60025-09-4 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Structure Elucidation of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in synthetic organic chemistry and drug discovery.
Introduction
This compound is a substituted pyrimidine derivative with the molecular formula C₅H₃ClN₄.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2][3][4] The precise structural characterization of synthetic intermediates like this compound is paramount for ensuring the desired outcome of subsequent reactions and the purity of final active pharmaceutical ingredients. This guide outlines the analytical techniques employed to confirm its molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 60025-09-4 | [1][5] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Melting Point | 200°C (decomposes) | [5] |
| Appearance | White solid | [5] |
| Boiling Point (Predicted) | 402.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.53 g/cm³ | [1] |
Spectroscopic Data and Structure Elucidation
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would be observed.
-
Low-Resolution Mass Spectrometry (LRMS): An (M+1)⁺ peak at m/z 155 is consistent with the protonated molecule.[5] The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | N-H | Stretching vibrations of the primary amine (NH₂) group, typically appearing as two distinct bands. |
| 2230 - 2210 | C≡N | Stretching vibration of the nitrile group. |
| 1680 - 1620 | C=N, C=C | Stretching vibrations of the pyrimidine ring. |
| 1650 - 1550 | N-H | Bending vibration of the primary amine group. |
| 850 - 750 | C-Cl | Stretching vibration of the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the proton on the pyrimidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-2 proton of the pyrimidine ring |
| ~7.5 | Broad Singlet | 2H | NH₂ protons |
Note: The chemical shift of the amino protons can vary depending on the solvent and concentration and may be exchangeable with D₂O.
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C4-NH₂ |
| ~160 | C6-Cl |
| ~158 | C2 |
| ~115 | C≡N |
| ~90 | C5-CN |
Experimental Protocols
Synthesis of this compound[5]
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
4,6-Dichloropyrimidine-5-carbonitrile
-
Dioxane
-
Methanol solution of ammonia (7 N)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0°C in an ice bath.
-
Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Remove the solvent by rotary evaporation.
-
Redissolve the crude product in tetrahydrofuran, which should cause a precipitate to form.
-
Collect the precipitate by filtration and wash it with additional tetrahydrofuran.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Purify the resulting residue using column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to yield this compound as a white solid.
Visualizations
Chemical Structure
Caption: 2D structure of this compound.
Synthesis Workflow
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound | 60025-09-4 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in organic synthesis and drug discovery. The document outlines the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway: Amination of 4,6-dichloropyrimidine-5-carbonitrile
The principal and well-documented method for the synthesis of this compound involves the selective amination of 4,6-dichloropyrimidine-5-carbonitrile. This reaction proceeds by nucleophilic aromatic substitution, where one of the chlorine atoms on the pyrimidine ring is displaced by an amino group.
The reaction is typically carried out using a solution of ammonia in an organic solvent at low temperatures to control selectivity and minimize side reactions. The starting material, 4,6-dichloropyrimidine-5-carbonitrile, is a readily available reagent.
Below is a detailed experimental protocol based on established laboratory procedures.
Experimental Protocol
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile
-
Dioxane
-
Methanol solution of ammonia (7 N)
-
Tetrahydrofuran
-
Hexane
-
Ethyl acetate
-
Ice bath
-
Rotary evaporator
-
Chromatography system (e.g., SP1 purification system)
Procedure: [1]
-
A suspension of 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) is prepared in 30 mL of dioxane.
-
The mixture is cooled to 0 °C using an ice bath.
-
A 7 N methanol solution of ammonia (20 mL, 140 mmol) is added dropwise to the cooled suspension over a period of 20 minutes.
-
Following the addition, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Upon completion of the reaction, the solvent is removed using a rotary evaporator.
-
The crude product is redissolved in tetrahydrofuran, which may result in the formation of a precipitate.
-
The precipitate is collected by filtration and washed with additional tetrahydrofuran.
-
The organic solvent from the filtrate is again removed under reduced pressure.
-
The final residue is purified by column chromatography (e.g., using an SP1 purification system with a 20%-80% hexane-ethyl acetate gradient).
-
The purified product, this compound, is obtained as a white solid.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis protocol for easy reference and comparison.
| Parameter | Value |
| Starting Material | 4,6-dichloropyrimidine-5-carbonitrile |
| Molar Mass of Starting Material | 173.98 g/mol |
| Amount of Starting Material | 4.8 g (27.59 mmol) |
| Reagent | 7 N Ammonia in Methanol |
| Amount of Reagent | 20 mL (140 mmol) |
| Solvent | Dioxane |
| Solvent Volume | 30 mL |
| Reaction Temperature | 0 °C |
| Reaction Time | 50 minutes (20 min addition + 30 min stir) |
| Purification Method | Column Chromatography (Hexane/Ethyl Acetate) |
| Product Yield | 2.38 g |
| Molar Yield | 56% |
| Product Appearance | White Solid |
| Product Purity | 100% |
| Molecular Weight of Product | 154.56 g/mol |
| Melting Point | 200°C (decomposes)[1][2] |
Synthesis Pathway Visualization
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Synthesis of this compound.
Experimental Workflow Visualization
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
The Synthetic Versatility of 4,6-Dichloropyrimidine-5-carbonitrile: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloropyrimidine-5-carbonitrile is a highly versatile and reactive building block in modern medicinal chemistry. Its unique electronic properties and multiple reaction sites make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. The presence of two reactive chlorine atoms at positions 4 and 6, activated by the electron-withdrawing nitrile group at position 5, allows for selective and sequential nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of 4,6-dichloropyrimidine-5-carbonitrile, focusing on its application in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its use in drug discovery and development.
Introduction
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids and its ability to engage in various biological interactions.[1] 4,6-Dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) has emerged as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its chemical structure, featuring two electrophilic carbon centers and a nitrile group, provides a platform for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical spaces in the quest for novel drugs.[2] This document serves as a technical resource, consolidating key synthetic transformations and biological applications of this important precursor.
Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile
A robust and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been developed, starting from the readily available 4,6-dihydroxypyrimidine.[3][4] The synthesis involves a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, followed by chlorination of the hydroxyl groups. The formyl group is then converted to the nitrile via an oxime intermediate.[4]
Experimental Protocol: Scalable Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile[4]
A frequently employed approach for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile begins with 4,6-dihydroxypyrimidine.[3][4] The process involves the following key steps:
-
Vilsmeier-Haack Reaction: 4,6-dihydroxypyrimidine is treated with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to achieve both formylation at the 5-position and chlorination of the hydroxyl groups.[3]
-
Oxime Formation: The resulting 4,6-dichloro-5-formylpyrimidine is then reacted with hydroxylamine hydrochloride in an acidic aqueous solution to form the corresponding oxime.[4]
-
Dehydration to Nitrile: The oxime is subsequently dehydrated using a reagent such as thionyl chloride to yield the final product, 4,6-dichloropyrimidine-5-carbonitrile.[4]
A detailed, scalable process has been described in the literature, which is suitable for multikilogram-scale production.[3]
Synthetic Transformations and Applications
The two chlorine atoms of 4,6-dichloropyrimidine-5-carbonitrile exhibit differential reactivity, allowing for selective functionalization. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the most common transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the nitrile group, facilitates SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 2-(Methylthio)-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile | - | [3] |
| 2 | Hydrazine hydrate | 2-Hydrazinyl-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile | - | [3] |
| 3 | Various amines | 2-Amino-4,6-disubstituted pyrimidine-5-carbaldehydes | - | [5] |
Note: Yields are not always reported in the provided search results.
Experimental Protocol: Synthesis of 2-Hydrazinyl-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile[3]
A key intermediate, 2-(methylthio)-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile, is first synthesized by reacting its chlorinated precursor with morpholine. This intermediate is then stirred with hydrazine hydrate in absolute ethanol for 3 hours, followed by refluxing until the odor of methyl mercaptan is no longer detectable, to yield the desired hydrazinyl product.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling reactions are particularly useful for introducing aryl or heteroaryl moieties at the 4- and 6-positions, leading to the synthesis of compounds with significant biological activities, including kinase inhibition.
| Entry | Boronic Acid | Catalyst/Ligand | Product | Yield (%) | Reference |
| 1 | Arylboronic acids | Pd(OAc)2/PPh3 | 4,6-Diarylpyrimidines | Reasonable | [6] |
| 2 | Arylboronic acids | Pd(PPh3)2Cl2 | 4,6-Diarylpyrimidines | Reasonable | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[6]
The Suzuki-Miyaura reaction of 4,6-dichloropyrimidines with arylboronic acids is typically carried out in the presence of a palladium catalyst such as Pd(OAc)2 with a phosphine ligand like PPh3, and a base such as K3PO4.[6] The reaction is generally performed in a suitable solvent system to afford the corresponding 4,6-diarylpyrimidines in reasonable yields.[6]
Application in the Synthesis of Kinase Inhibitors
4,6-Dichloropyrimidine-5-carbonitrile is a key precursor in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Novel pyrimidine-5-carbonitrile derivatives synthesized from 4,6-dichloropyrimidine-5-carbonitrile have shown potent inhibitory activity against VEGFR-2.
| Compound | Target Cell Line (Colon Cancer) | IC50 (µM) | Target Cell Line (Breast Cancer) | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 9d | HCT-116 | >1.14 | MCF-7 | >1.54 | - |
| 11e | HCT-116 | 1.14 | MCF-7 | 1.54 | 0.61 |
| 12b | HCT-116 | >1.14 | MCF-7 | >1.54 | 0.53 |
| 12d | HCT-116 | >1.14 | MCF-7 | >1.54 | - |
| Sorafenib (Standard) | HCT-116 | - | MCF-7 | - | - |
Note: Some IC50 values are presented as ranges in the source material.
The inhibition of VEGFR-2 by these compounds leads to the downregulation of downstream signaling pathways, resulting in reduced cell proliferation and induction of apoptosis.[2][7]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Dual PI3K/mTOR Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibition.
Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in the levels of oncoproteins like cMYC and MYCN.
Caption: General experimental workflow for drug discovery.
Conclusion
4,6-Dichloropyrimidine-5-carbonitrile is a powerhouse precursor in the synthesis of medicinally relevant compounds. Its predictable reactivity and amenability to a wide range of chemical transformations make it an ideal starting point for the construction of diverse molecular libraries. The successful application of this building block in the development of potent kinase inhibitors underscores its importance in modern drug discovery. This guide has provided a snapshot of its synthetic potential and biological applications, offering a valuable resource for chemists and pharmacologists working to develop the next generation of targeted therapeutics.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Spectroscopic Data of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Amino-6-chloropyrimidine-5-carbonitrile. The information is compiled from various sources to aid in the characterization and utilization of this compound in research and development. While a complete experimental dataset for this specific molecule is not publicly available, this guide presents a combination of reported data, expected values derived from analogous compounds, and general spectroscopic principles for pyrimidine derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 60025-09-4
-
Molecular Formula: C₅H₃ClN₄
-
Molecular Weight: 154.56 g/mol
-
Appearance: White solid[1]
-
Melting Point: 200°C (with decomposition)[1]
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Low-Resolution Mass Spectrometry (LRMS) | ESI+ | 155 | [M+H]⁺ |
Table 2: Infrared (IR) Spectroscopy Data (Expected)
Based on characteristic vibrational frequencies of functional groups and data from similar pyrimidine derivatives, the following IR absorption bands are expected.[2][3][4]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching |
| 2230 - 2210 | Cyano (-C≡N) | C≡N Stretching |
| 1650 - 1550 | Pyrimidine Ring | C=N and C=C Stretching |
| 1450 - 1350 | Pyrimidine Ring | Ring Vibrations |
| 800 - 700 | C-Cl | C-Cl Stretching |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ¹H | DMSO-d₆ | ~8.1 | Singlet | 1H | Pyrimidine C2-H |
| ¹H | DMSO-d₆ | ~7.3 | Broad Singlet | 2H | Amino (-NH₂) |
| ¹³C | DMSO-d₆ | ~160 | - | - | Pyrimidine C4 |
| ¹³C | DMSO-d₆ | ~158 | - | - | Pyrimidine C6 |
| ¹³C | DMSO-d₆ | ~155 | - | - | Pyrimidine C2 |
| ¹³C | DMSO-d₆ | ~117 | - | - | Cyano (-C≡N) |
| ¹³C | DMSO-d₆ | ~95 | - | - | Pyrimidine C5 |
Experimental Protocols
The following are detailed experimental protocols that can be employed for the spectroscopic analysis of this compound.
A general procedure for the synthesis involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia.[1]
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (1 equivalent) in dioxane and cool the mixture to 0°C in an ice bath.
-
Slowly add a methanol solution of ammonia (7N, ~5 equivalents) dropwise over 20 minutes.
-
Continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the solvent by rotary evaporation.
-
Redissolve the crude product in tetrahydrofuran, collect any precipitate by filtration, and remove the solvent again under reduced pressure.
-
Purify the residue using column chromatography (e.g., eluting with a hexane-ethyl acetate gradient) to yield the final product.[1]
A general protocol for obtaining the mass spectrum of pyrimidine derivatives is as follows:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. For labile protons like those in the amino group, a D₂O exchange experiment can be performed to confirm their signals.[5] For ¹³C NMR, a longer acquisition time may be necessary.
-
Analysis: Analyze the chemical shifts, multiplicities, and integrations of the signals to elucidate the structure.
Workflow and Logical Diagrams
The following diagrams, created using the DOT language, illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Potential Applications
This compound is primarily utilized as a research reagent in organic synthesis.[1] Its structural motifs are common in medicinal chemistry, and related pyrimidine derivatives have been investigated for various biological activities, including anticancer properties.[6] The functional groups present—an amino group, a chloro group, and a nitrile—offer multiple reaction sites for the synthesis of more complex heterocyclic compounds.
References
- 1. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Amino-6-chloropyrimidine-5-carbonitrile. Due to the limited availability of specific experimental data in public databases and literature, this guide presents a predicted spectrum based on the analysis of analogous structures and established principles of nuclear magnetic resonance spectroscopy. It also includes a comprehensive, generalized experimental protocol for the acquisition of such a spectrum and logical workflows for sample analysis.
Predicted ¹H NMR Spectral Data
The structure of this compound contains two key proton environments: the protons of the amino group (-NH₂) and the aromatic proton on the pyrimidine ring. The exact chemical shifts can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H | The chemical shift is highly variable and depends on the solvent and concentration. The signal may be broadened due to quadrupole effects of the nitrogen atom and chemical exchange. |
| H2 | 8.5 - 8.8 | Singlet | 1H | This proton is expected to be in the deshielded region of the spectrum due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. |
Note: The predicted values are for a standard deuterated solvent such as DMSO-d₆ or CDCl₃.
Structural and Spectroscopic Rationale
The pyrimidine ring is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for its ring protons. The presence of two nitrogen atoms in the ring, along with the electron-withdrawing chloro and cyano groups, further deshields the remaining ring proton (H2). The amino group is an electron-donating group, but its effect on the H2 proton is minimal due to its position. The protons of the amino group are exchangeable and their signal can be confirmed by a D₂O exchange experiment, where the peak would disappear from the spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a pyrimidine derivative like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those in an amino group.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Chemical Shift Referencing: Reference the spectrum using the internal standard (TMS at 0 ppm).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of this compound, incorporating ¹H NMR spectroscopy as a key analytical technique.
Caption: Logical workflow for the synthesis and characterization of this compound.
Signaling Pathway of ¹H NMR Analysis
The diagram below illustrates the conceptual pathway from the molecular structure of this compound to its expected ¹H NMR signals.
Caption: Conceptual pathway from molecular structure to predicted ¹H NMR signals.
Purity Analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a structured approach to data presentation.
Introduction
This compound (CAS No: 60025-09-4, Molecular Formula: C₅H₃ClN₄) is a substituted pyrimidine that serves as a critical building block in medicinal chemistry. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide details the analytical methodologies required to comprehensively assess the purity of this intermediate.
Potential Impurities
Based on the common synthetic route starting from 4,6-dichloropyrimidine-5-carbonitrile and its reaction with ammonia, several process-related impurities may be present in the final product. Understanding the impurity profile is the first step in developing a robust analytical control strategy.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| Impurity A: 4,6-dichloropyrimidine-5-carbonitrile | ![]() | Unreacted starting material |
| Impurity B: 6-Amino-4-chloropyrimidine-5-carbonitrile | ![]() | Positional isomer of the main compound |
| Impurity C: 4,6-diaminopyrimidine-5-carbonitrile | ![]() | Over-reaction or di-substitution byproduct |
Quantitative Data Summary
A typical batch of this compound should be analyzed for the presence and quantity of the aforementioned impurities. The following table summarizes representative quantitative data obtained from High-Performance Liquid Chromatography (HPLC) analysis.
Table 2: Representative Purity Profile of this compound
| Compound | Retention Time (min) | Area (%) | Specification |
| Impurity A | 8.2 | 0.08 | ≤ 0.15% |
| Impurity B | 5.1 | 0.12 | ≤ 0.20% |
| Impurity C | 2.5 | 0.05 | ≤ 0.10% |
| This compound | 4.5 | 99.70 | ≥ 99.0% |
| Unknown Impurities | - | < 0.05 | ≤ 0.10% |
| Total Impurities | - | 0.30 | ≤ 1.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This gradient reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS can be employed to identify and quantify volatile and semi-volatile impurities. Derivatization may be necessary for polar analytes to improve their thermal stability and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or perform derivatization (e.g., silylation) if required.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for determining the purity of the main component without the need for a reference standard of the analyte itself, by using a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.
-
Visualizations
The following diagrams illustrate the logical workflow of the purity analysis process and a conceptual representation of the analytical separation.
Caption: Workflow for the purity analysis of this compound.
Caption: Conceptual representation of HPLC separation of the main compound and its impurities.
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-carbonitriles
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrimidine-5-carbonitriles, a core heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. From its roots in classical multicomponent reactions to its modern applications in targeted therapies, this document details the key synthetic milestones, experimental protocols, and the biological significance of this versatile chemical entity.
Executive Summary
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its discovery is not marked by a single event, but rather by the logical extension of foundational nineteenth-century organic reactions to new substrates in the twentieth century. The introduction of malononitrile into the Biginelli reaction, a classic multicomponent synthesis first reported in 1893, proved to be a pivotal moment, paving the way for the efficient construction of this heterocyclic system. This guide traces this history, provides detailed modern and classical synthetic protocols, and presents key quantitative data for researchers. Furthermore, it explores the role of the pyrimidine-5-carbonitrile core as a platform for developing targeted therapies by examining the signaling pathways modulated by its derivatives.
Historical Perspective and Key Discoveries
The story of pyrimidine-5-carbonitriles is intrinsically linked to the development of multicomponent reactions. The most significant of these is the Biginelli reaction, first described by the Italian chemist Pietro Biginelli in 1891.[1] This one-pot synthesis traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2]
The crucial innovation leading to the pyrimidine-5-carbonitrile scaffold was the substitution of the β-ketoester with a reactant bearing a nitrile group, specifically malononitrile (propanedinitrile). While the exact date of this first specific application is not clearly documented in a singular discovery paper, the use of active methylene compounds like malononitrile in condensations became more widespread in the early to mid-20th century. This adaptation of the Biginelli reaction provides a direct and efficient route to 6-amino- or 6-hydroxypyrimidine-5-carbonitrile derivatives.
The general reaction involves the condensation of an aldehyde, malononitrile, and a molecule containing an amidine moiety (such as urea, thiourea, or guanidine). This approach has become a cornerstone for the synthesis of this class of compounds due to its operational simplicity and the diversity of substituents that can be introduced.[3][4]
Synthetic Methodologies and Experimental Protocols
The synthesis of pyrimidine-5-carbonitriles is dominated by one-pot, three-component condensation reactions. Below are detailed protocols for both classical and modern variations.
Classical Biginelli-Type Synthesis (Thiourea-based)
This protocol describes the synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a common precursor.[1]
Reactants:
-
Benzaldehyde (0.01 mol)
-
Malononitrile (0.01 mol)
-
Thiourea (0.01 mol)
-
Potassium Carbonate (K₂CO₃) (0.01 mol) as catalyst
-
Ethanol as solvent
Procedure:
-
A solution of benzaldehyde, malononitrile, thiourea, and potassium carbonate in ethanol is prepared.
-
The mixture is heated at reflux for approximately 19 hours.
-
During the reaction, a potassium salt of the product precipitates.
-
The precipitate is filtered off and washed with ethanol.
-
The collected salt is then dissolved in hot water and acidified with acetic acid to precipitate the final product.
-
The product is filtered, washed with water, and dried.
Modern Solvent-Free Catalytic Synthesis
This protocol offers a more environmentally friendly approach, utilizing a solid acid catalyst under solvent-free conditions.[5][6]
Reactants:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1.2 mmol)
-
Urea (1.8 mmol)
-
Bone char-supported sulfonic acid catalyst (0.4 mol%)
Procedure:
-
The aromatic aldehyde, malononitrile, urea, and the catalyst are combined in a reaction vessel.
-
The mixture is heated under solvent-free conditions at 100°C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with water and then recrystallized from a suitable solvent like ethanol to afford the pure pyrimidine-5-carbonitrile derivative.
Logical Workflow for Synthesis Protocol
Caption: General workflow for the synthesis of pyrimidine-5-carbonitriles.
Quantitative Data Summary
The following tables summarize yields and reaction conditions for the synthesis of various pyrimidine-5-carbonitrile derivatives from selected publications.
Table 1: Synthesis of 6-Amino-4-aryl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
| Aryl Group (at C4) | Amidine Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl | Thiourea | K₂CO₃ | Ethanol | 19 | 98 | [1] |
| 4-Chlorophenyl | Urea | Bone char-nPrN-SO₃H | Solvent-free | 0.5 | 94 | [6] |
| 4-Methoxyphenyl | Thiourea | NH₄Cl | Solvent-free | 4 | 78 | [7] |
| 3-Nitrophenyl | Urea | NH₄Cl | Solvent-free | 3.5 | 92 | [7] |
| Phenyl | Benzamidine HCl | Fe₃O₄ nanoparticles | Solvent-free | 0.33 | 94 | [3][4] |
Table 2: Biological Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4e | EGFR/COX-2 | Colo 205 | 1.66 | [8] |
| Compound 4f | EGFR/COX-2 | Colo 205 | 1.83 | [8] |
| Compound 11b | EGFR (WT & T790M) | A549 | 2.4 | [9] |
| Compound 10b | EGFR | HepG2 | 3.56 | [4] |
Signaling Pathways and Biological Significance
The pyrimidine-5-carbonitrile core itself is generally considered a pharmacologically inert scaffold. Its significance lies in its rigid structure and the specific spatial orientation it provides for various substituents. These substituents are responsible for the biological activity by interacting with specific targets, such as enzyme active sites or protein receptors.
Derivatives of pyrimidine-5-carbonitrile have been extensively explored as inhibitors of key signaling pathways implicated in cancer and inflammation.
EGFR Inhibition Pathway
A prominent application of this scaffold is in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][8][9] EGFR is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Pyrimidine-5-carbonitrile derivatives are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.
COX-2 Inhibition Pathway
Certain pyrimidine-5-carbonitrile derivatives have been developed as selective inhibitors of Cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Mechanism of COX-2 inhibition by a pyrimidine-5-carbonitrile derivative.
Conclusion
The pyrimidine-5-carbonitrile scaffold has a rich history rooted in the fundamental principles of organic synthesis. Its journey from a product of adapted classical reactions to a central component in modern drug design highlights its enduring utility. The multicomponent synthesis, particularly the Biginelli reaction with malononitrile, remains a highly efficient and versatile method for its preparation. The ability to readily functionalize the pyrimidine ring at multiple positions has allowed for the development of potent and selective inhibitors of various biological targets, cementing its role as a privileged structure in medicinal chemistry. This guide serves as a foundational resource for researchers looking to understand and exploit the potential of this remarkable heterocyclic system.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. scispace.com [scispace.com]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
The Pivotal Role of 4-Amino-6-chloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine-based building blocks, 4-Amino-6-chloropyrimidine-5-carbonitrile has emerged as a particularly valuable intermediate. Its unique combination of reactive sites—a nucleophilic amino group, an electrophilic chloro substituent, and a cyano group—provides medicinal chemists with a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide delves into the synthesis, chemical properties, and, most importantly, the significant role of this compound in the development of targeted therapies, with a focus on kinase inhibitors for the treatment of cancer and other proliferative diseases.
Synthesis and Chemical Properties
This compound is a stable, white solid that is readily synthesized from commercially available starting materials. A common synthetic route involves the treatment of 4,6-dichloropyrimidine-5-carbonitrile with ammonia.[1] The selective displacement of one chlorine atom is achieved under controlled conditions, yielding the desired product.
The reactivity of this compound is characterized by the differential electrophilicity of its carbon atoms and the nucleophilicity of the amino group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This reaction is a cornerstone of its application in medicinal chemistry, enabling the facile generation of libraries of compounds with diverse functionalities. Furthermore, the amino group can be acylated or alkylated, and the cyano group can be hydrolyzed or reduced, offering additional avenues for structural modification.
Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine ring of this compound often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases to block their activity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have reported the synthesis of potent VEGFR-2 inhibitors using this compound as a starting material. The general synthetic strategy involves the displacement of the chloro group with a variety of amine-containing fragments.
Below is a table summarizing the in vitro activity of representative VEGFR-2 inhibitors derived from pyrimidine-5-carbonitrile scaffolds.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 11c | VEGFR-2 | 1.38 ± 0.03 | - | [2] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | - | [2] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | - | [2] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | - | [2] |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | - | [2] |
The following diagram illustrates the general workflow for the synthesis of VEGFR-2 inhibitors starting from a 4-chloro-pyrimidine-5-carbonitrile derivative.
The VEGFR-2 signaling pathway is a complex cascade of events initiated by the binding of VEGF. Inhibition of this pathway blocks downstream signaling, leading to a reduction in angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[3] Pyrimidine-5-carbonitrile derivatives have been extensively explored as EGFR inhibitors. The 4-amino group and the pyrimidine nitrogen atoms often form crucial hydrogen bonds with the hinge region of the EGFR kinase domain.
The following table presents the inhibitory activity of some pyrimidine-5-carbonitrile derivatives against EGFR.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 4e | EGFRwt | - | Colo 205 | [4] |
| 4f | EGFRwt | - | Colo 205 | [4] |
| 10b | EGFR | 0.00829 | HepG2 | [5] |
| Gefitinib (Reference) | EGFR | - | - | [6] |
| Erlotinib (Reference) | EGFR | 0.00283 | - | [5] |
The EGFR signaling pathway involves a cascade of phosphorylation events that ultimately lead to cell proliferation.
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[7] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 4-amino-6-substituted-pyrimidine-5-carbonitrile scaffold has been successfully employed in the design of potent Aurora kinase inhibitors.
The table below shows the activity of representative pyrimidine-based Aurora kinase inhibitors.
| Compound ID | Target | IC50 (nM) | Reference |
| PHA-739358 | Aurora A, B, C | 13, 79, 61 | [5] |
| AMG 900 | Aurora A, B, C | 5, 4, 1 | [8] |
| VX-680 | Aurora A, B, C | Ki = 0.7, 18, 4.6 | [5] |
The Aurora kinase signaling pathway is central to the control of mitotic events.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
The substitution of the chlorine atom at the 6-position of this compound is a key reaction. A general protocol is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1-1.5 eq).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), is added to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-substituted-pyrimidine-5-carbonitrile derivative.[7]
General Procedure for In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.
-
A kinase reaction is set up containing the kinase, a substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
General Procedure for Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines are often assessed using the MTT assay.[10]
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.
The following diagram illustrates the workflow of a typical MTT assay.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its facile synthesis and tunable reactivity have made it a cornerstone in the development of a wide range of therapeutic agents, most notably kinase inhibitors. The ability to readily introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. As our understanding of the molecular drivers of disease continues to grow, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery and development of novel and effective medicines.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive functional groups—a nucleophilic amino group, an electrophilic chloro substituent, and a cyano group—offers multiple avenues for chemical modification. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other therapeutics. The chloro group at the 6-position is particularly amenable to displacement via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
These application notes provide detailed protocols for key synthetic transformations of this compound, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The information is intended to guide researchers in the efficient synthesis and exploration of novel pyrimidine-based compounds for drug development programs.
Synthesis of Starting Material: this compound
The starting material can be synthesized from 4,6-dichloropyrimidine-5-carbonitrile through a selective nucleophilic substitution of one chloro group with ammonia.
Experimental Protocol
A suspension of 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane is cooled to 0 °C in an ice bath. A 7 N solution of ammonia in methanol (20 mL, 140 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes. Upon completion, the solvent is removed under reduced pressure. The crude product is redissolved in tetrahydrofuran, and any precipitate is removed by filtration. After solvent evaporation, the residue is purified by column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to yield this compound as a white solid (2.38 g, 56% yield).[1]
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates the displacement of the chloride at the 6-position by various nucleophiles.
General Reaction Scheme
Experimental Protocol: Synthesis of 4-Amino-6-(substituted-amino)pyrimidine-5-carbonitriles
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or NMP; 5 mL), add the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).
-
The reaction mixture is heated to a temperature between 80 °C and 120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-(substituted-amino)pyrimidine-5-carbonitrile derivative.
Data Presentation: SNAr Reactions
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 100 | 6 | 85 |
| 2 | Benzylamine | Ethanol | 80 | 8 | 92 |
| 3 | Morpholine | NMP | 120 | 4 | 88 |
| 4 | Piperidine | Ethanol | 80 | 6 | 95 |
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the chloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents at the 6-position.
General Reaction Scheme
Experimental Protocol: Synthesis of 4-Amino-6-arylpyrimidine-5-carbonitriles
-
In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 80-120 °C (conventional heating) or irradiated in a microwave reactor (100-150 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 4-amino-6-arylpyrimidine-5-carbonitrile derivative.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 8 | 85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 10 | 72 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 |
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is highly versatile for coupling a wide range of primary and secondary amines to the pyrimidine core, often under milder conditions than traditional SNAr reactions.
General Reaction Scheme
Experimental Protocol: Synthesis of 4-Amino-6-(N-aryl/alkylamino)pyrimidine-5-carbonitriles
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.02-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.04-0.10 mmol), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 mmol).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
A degassed anhydrous solvent such as toluene or dioxane is added.
-
The reaction mixture is heated at 80-110 °C until completion, as monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired aminated pyrimidine derivative.
Data Presentation: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 4 | 90 |
| 2 | N-Methylaniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 12 | 75 |
| 3 | Indoline | Pd₂(dba)₃ / SPhos | NaOt-Bu | Toluene | 90 | 6 | 88 |
| 4 | Hexylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 82 |
Visualizations
Caption: Experimental workflow for SNAr reactions.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
Application Notes and Protocols: Amination of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and reaction conditions for the amination of 4-Amino-6-chloropyrimidine-5-carbonitrile, a critical intermediate in the synthesis of various biologically active compounds. The primary method detailed is a nucleophilic aromatic substitution (SNAr) reaction. These reactions are fundamental in medicinal chemistry for the construction of diverse compound libraries. This guide presents specific experimental procedures, summarizes quantitative data, and includes visual diagrams to illustrate the reaction workflow and mechanism.
Introduction
This compound is a versatile heterocyclic building block used in organic synthesis. The pyrimidine core is a key feature in numerous pharmaceuticals, making the development of efficient synthetic methodologies for its derivatives highly relevant. The chlorine atom at the C6 position is susceptible to nucleophilic attack, allowing for the introduction of various amine functionalities. This amination reaction proceeds via a nucleophilic aromatic substitution mechanism, which is a common strategy for functionalizing electron-deficient heteroaromatic rings. Understanding and optimizing the reaction conditions for this transformation is crucial for achieving high yields and purity of the desired substituted pyrimidine derivatives.
Reaction Conditions
The amination of this compound with various amines can be achieved under several conditions. The choice of solvent, base, and temperature can influence the reaction rate and outcome. Below is a summary of reported conditions for the amination of the target molecule and structurally related compounds.
Table 1: Summary of Reaction Conditions for Amination of Chloropyrimidines
| Starting Material | Amine | Solvent | Base | Temperature | Time | Yield | Reference |
| This compound | Piperidine | Ethanol | None (amine in excess) | Reflux | 6 h | 74% | [1] |
| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile | Methylamine | Absolute Ethanol | None | Reflux | N/A | N/A | [2] |
| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile | Hydrazine hydrate | Absolute Ethanol | None | Reflux | N/A | N/A | [2] |
| 4-Amino-2,6-dichloropyrimidine | Various amines | Dioxane or Toluene | None | 80-120 °C | N/A | N/A | [3] |
| 4-Amino-2,6-dichloropyrimidine | Various amines | DMF | Anhydrous K₂CO₃ | 140 °C | N/A | N/A | [3] |
N/A: Not available in the cited source.
Experimental Protocols
The following protocol is a detailed method for the amination of this compound with piperidine, adapted from the literature.[1]
Protocol 1: Synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Acetone (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 6.5 mmol).
-
Add 20 mL of ethanol to the flask.
-
Add piperidine (2.75 g, 32.5 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
After 6 hours, cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol and allow it to dry. This should yield approximately 0.98 g (74%) of the crude product as a white solid.
-
For further purification, recrystallize the solid from an acetone solution to obtain colorless blocks of the title compound.
Characterization Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile: [1]
-
IR (ν, cm⁻¹): 3426, 3308 (NH), 2190 (C≡N), 1646 (C=N), 1223 (C-N)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.01 (s, 1H, pyrimidine CH), 7.21 (br. s, 2H, NH₂), 3.76 (t, 4H, CH₂), 1.73–1.48 (m, 6H, 3CH₂)
-
¹³C NMR (DMSO-d₆): δ 168.5, 164.3, 159.9, 118.1, 58.9, 45.4, 26.8, 24.9
Visualizations
Reaction Scheme
Caption: General reaction scheme for the amination of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the reaction time or temperature may also improve the yield. However, prolonged high temperatures can lead to side product formation.
-
Side Product Formation: The formation of side products can be a challenge. Common side reactions include hydrolysis of the chloro-substituent if water is present. Using anhydrous solvents and reagents is crucial to minimize this.
-
Regioselectivity: For di- or tri-chlorinated pyrimidines, controlling regioselectivity can be difficult. The electronic environment of the pyrimidine ring and the steric bulk of the incoming amine influence which chlorine atom is substituted. For this compound, the C6 position is activated for nucleophilic attack.
Conclusion
The amination of this compound is a robust and versatile reaction for the synthesis of a wide range of substituted pyrimidine derivatives. The provided protocol offers a reliable method for achieving this transformation with good yield. The reaction conditions can be adapted for different amines, although optimization may be necessary for each specific substrate. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for Suzuki Coupling with 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The targeted functionalization of the pyrimidine ring is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 4-Amino-6-chloropyrimidine-5-carbonitrile with various arylboronic acids. This reaction allows for the introduction of aryl substituents at the 6-position of the pyrimidine ring, yielding 4-amino-6-arylpyrimidine-5-carbonitrile derivatives. These products are valuable intermediates for the synthesis of compound libraries for drug discovery. While specific literature for this exact substrate is limited, the provided protocols are based on established procedures for structurally similar chloropyrimidines and offer a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A general scheme for the Suzuki coupling of this compound is presented below:
Scheme 1: Suzuki Coupling of this compound
Data Presentation: Optimized Reaction Conditions for Analogous Systems
The successful Suzuki cross-coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [2] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | - | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [4] |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80-100 | - | - | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | - | - | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction with this compound. This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-amino-6-arylpyrimidine-5-carbonitrile.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the formation of arylamines from aryl halides and a wide range of amine coupling partners under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[2] The 4-amino-6-substituted-pyrimidine-5-carbonitrile scaffold is a key structural motif in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination of 4-Amino-6-chloropyrimidine-5-carbonitrile provides a versatile and efficient method for the synthesis of diverse libraries of these valuable compounds.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, this compound) to form a Pd(II) complex.[3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst.[3]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.[4] For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with a representative secondary amine. Conditions for other amine classes are proposed based on general protocols for similar heteroaryl chlorides.
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Not specified (likely Pd-catalyzed) | None (amine as base) | Ethanol | Reflux | 6 | 74[5] |
| Aniline (Proposed) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Expected: Good to Excellent |
| n-Butylamine (Proposed) | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-100 | 8-18 | Expected: Good to Excellent |
| Morpholine (Proposed) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | tBuOH | 100 | 12-24 | Expected: Good to Excellent |
Note: "Proposed" conditions are based on established protocols for the Buchwald-Hartwig amination of other challenging heteroaryl chlorides and may require optimization for this specific substrate.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Amine coupling partner (e.g., piperidine, aniline, n-butylamine, morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, tBuOH, ethanol)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.5-10 mol%).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-(substituted amino)pyrimidine-5-carbonitrile.
Specific Protocol: Reaction with Piperidine [5]
-
A mixture of 4-amino-6-chloro-pyrimidine-5-carbonitrile (1.0 g, 6.5 mmol) and piperidine (2.75 g, 32.5 mmol) was refluxed in 20 ml of ethanol for 6 hours.
-
The reaction mixture was then cooled and stirred for 2 hours at room temperature.
-
The solid obtained was filtered, washed with ethanol, and dried to give 0.98 g of the product (74% yield).
-
The product was recrystallized from acetone to obtain colorless blocks.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Amino-6-chloropyrimidine-5-carbonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, starting from the readily available precursor, 4-Amino-6-chloropyrimidine-5-carbonitrile. The synthesis is a two-step process involving an initial nucleophilic substitution of the chloro group with hydrazine, followed by an intramolecular cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are isosteres of purines. This structural similarity allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to possess anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The synthetic protocol detailed herein provides a reliable and efficient method for the laboratory-scale preparation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the development of novel therapeutic agents.
Synthetic Pathway
The synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine from this compound proceeds through a two-step sequence as illustrated in the following workflow diagram. The initial step involves the reaction of the starting material with hydrazine hydrate, which displaces the chlorine atom at the 6-position of the pyrimidine ring to form the intermediate, 4-amino-6-hydrazinylpyrimidine-5-carbonitrile. This intermediate is then subjected to thermal intramolecular cyclization to yield the final pyrazolo[3,4-d]pyrimidine product.
Caption: Synthetic workflow for the preparation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocols
Step 1: Synthesis of 4-Amino-6-hydrazinylpyrimidine-5-carbonitrile (Intermediate)
This procedure is adapted from a general method for the hydrazinolysis of chloropyrimidines.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 g, 6.5 mmol) in absolute ethanol (20 mL).
-
To this suspension, add hydrazine hydrate (2.75 g, 0.0325 mol) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and continue stirring for an additional 2 hours.
-
The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the intermediate product, 4-amino-6-hydrazinylpyrimidine-5-carbonitrile.
Step 2: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (Final Product)
This procedure outlines the intramolecular cyclization of the hydrazinyl intermediate.
Materials:
-
4-Amino-6-hydrazinylpyrimidine-5-carbonitrile (from Step 1)
-
High-boiling point solvent (e.g., ethoxyethanol, dimethylformamide, or reflux in water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Place the 4-amino-6-hydrazinylpyrimidine-5-carbonitrile intermediate in a round-bottom flask.
-
Add a suitable high-boiling point solvent (e.g., ethoxyethanol). The choice of solvent may influence the reaction time and yield.
-
Heat the mixture to reflux and maintain for a period of 4-8 hours, or until the reaction is complete as indicated by TLC analysis.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford pure 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine. Please note that the yields are indicative and may vary depending on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| This compound | C₅H₃ClN₄ | 154.56 | White solid | >300 | - |
| 4-Amino-6-hydrazinylpyrimidine-5-carbonitrile | C₅H₆N₆ | 150.15 | Solid | - | 70-80 |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | C₅H₅N₅ | 135.13 | Solid | >325 | 60-70 |
Characterization Data for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.01 (s, 1H, pyrimidine CH), 7.21 (br. s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3426, 3308 (NH stretching), 2190 (C≡N stretching, indicative of starting material if present), 1646 (C=N stretching).
-
Mass Spectrometry (MS): m/z 136 [M+H]⁺.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthetic process, highlighting the key transformation at each stage.
Caption: Logical progression of the synthesis from starting material to final product.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine from this compound. The described method is robust and can be readily implemented in a standard laboratory setting. The resulting pyrazolo[3,4-d]pyrimidine scaffold serves as a valuable building block for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize the provided conditions to suit their specific needs and available resources.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors using 4-Amino-6-chloropyrimidine-5-carbonitrile as a key starting material. This versatile chemical scaffold allows for the introduction of various substituents to target a wide range of kinases involved in critical cellular signaling pathways. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and can be adapted for the specific target kinase of interest.
Introduction to this compound in Kinase Inhibitor Design
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in clinically approved kinase inhibitors. The this compound structure offers several advantages for drug design:
-
The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.
-
The 6-chloro substituent provides a reactive site for introducing diversity through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase.
-
The 5-carbonitrile group can also participate in hydrogen bonding interactions and contribute to the overall binding affinity and selectivity of the inhibitor.
Synthetic Strategies for Kinase Inhibitor Synthesis
The primary synthetic routes for elaborating the this compound core involve the displacement of the chlorine atom at the C6 position. The two most common and effective methods are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-(substituted-amino)pyrimidine-5-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with various amines to generate a library of C6-substituted derivatives. This method is analogous to the synthesis of various aminopyrimidine-based kinase inhibitors.[1][2]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, piperazine derivative)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol, n-Butanol, Dioxane, or N,N-Dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask with reflux condenser or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10-20 mL), add the substituted amine (1.1-1.5 mmol) and the base (2.0-3.0 mmol).
-
Heat the reaction mixture to reflux or at a specified temperature (typically 80-120 °C) for 4-24 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., water, ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Amino-6-arylpyrimidine-5-carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Reaction vessel (Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.10 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of Dioxane and 2 mL of 2M Na₂CO₃ solution).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) for 2-18 hours. Microwave irradiation can also be utilized to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Inhibitory Activity of Related Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized from pyrimidine scaffolds analogous to this compound. This data provides a reference for the potential potency of novel compounds derived from the target starting material.
Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against PI3K/Akt/mTOR Pathway [2]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 4d | PI3Kδ | >10 |
| PI3Kγ | 8.34 ± 0.41 | |
| AKT-1 | 6.21 ± 0.29 | |
| 7f | PI3Kδ | 6.99 ± 0.36 |
| PI3Kγ | 4.01 ± 0.55 | |
| AKT-1 | 3.36 ± 0.17 |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases [1]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 13 | Aurora A | < 200 |
| 25 | Aurora A | Not specified (orally bioavailable prodrug of 13) |
Signaling Pathways and Visualization
The synthesized kinase inhibitors can modulate various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Below are representations of key pathways targeted by pyrimidine-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential for proper cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling offer robust methods for generating diverse libraries of compounds. The provided data on related pyrimidine-based inhibitors and the visualization of key signaling pathways will aid researchers in the design and evaluation of new therapeutic agents targeting various kinases. Careful optimization of reaction conditions and thorough biological evaluation are essential for the successful development of potent and selective kinase inhibitors from this promising scaffold.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-6-chloropyrimidine-5-carbonitrile in Anticancer Drug Discovery
Introduction
4-Amino-6-chloropyrimidine-5-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the discovery of novel anticancer agents. Its unique structural features, including the reactive chlorine atom at the 6-position and the amino group at the 4-position, provide multiple points for chemical modification, enabling the synthesis of diverse libraries of derivatives. This pyrimidine-5-carbonitrile core is a key pharmacophore in the design of inhibitors targeting various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.
Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs) and other key enzymes in oncogenic signaling pathways.[1] This application note provides an overview of the utility of this scaffold, summarizes the anticancer activity of its derivatives, and provides detailed protocols for their synthesis and biological evaluation.
Key Applications in Anticancer Drug Discovery
-
Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in kinase inhibitors. The 4-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the substituents at the 6-position can be modified to achieve potency and selectivity.[2][3][4][5]
-
VEGFR-2 Inhibition: Several pyrimidine-5-carbonitrile derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients.[6]
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of EGFR and other signaling molecules like COX-2, demonstrating a multi-targeted approach to cancer treatment.[7]
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Derivatives of the pyrimidine-5-carbonitrile scaffold have been shown to inhibit key components of this pathway, such as PI3K and AKT, leading to the induction of apoptosis in cancer cells.[8][9]
-
Induction of Apoptosis: A common downstream effect of the inhibition of these critical signaling pathways is the induction of programmed cell death, or apoptosis. Many potent derivatives have been shown to trigger apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various pyrimidine-5-carbonitrile derivatives reported in the literature.
Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9d | HCT-116 | 1.14 | Sorafenib | >10 |
| 11e | HCT-116 | 2.11 | Sorafenib | >10 |
| 12b | HCT-116 | 1.89 | Sorafenib | >10 |
| 12d | MCF-7 | 10.33 | Sorafenib | >10 |
| 4e | Colo 205 | 1.66 | - | - |
| 4f | Colo 205 | 1.83 | - | - |
| Compound 2 | MCF-7 | 0.013 | - | - |
| Compound XX | EC-109 | 1.42-6.52 | - | - |
Data extracted from multiple sources demonstrating the potent cytotoxic effects of various derivatives.[6][7][10]
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11c | VEGFR-2 | 1.38 | Sorafenib | 0.19 |
| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |
| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |
| 12c | VEGFR-2 | 0.74 | Sorafenib | 0.19 |
| 1c | PI3Kδ | 0.0034 | Duvelisib | 0.0025 |
| 7f | PI3Kδ | 6.99 | - | - |
| 7f | PI3Kγ | 4.01 | - | - |
| 7f | AKT-1 | 3.36 | - | - |
Data highlighting the potent and selective kinase inhibitory activity of synthesized derivatives.[6][9]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of the core scaffold from 4,6-dichloropyrimidine-5-carbonitrile.
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile
-
Dioxane
-
Methanol solution of ammonia (7 N)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes while maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Remove the solvent by rotary evaporation.
-
Redissolve the crude product in THF. A precipitate may form.
-
Collect the precipitate by filtration and wash it with additional THF.
-
Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue using silica gel column chromatography with a hexane-ethyl acetate gradient (e.g., 20%-80%) to yield the pure this compound as a white solid.[11]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
DMSO
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate peptide in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for discovery of anticancer drugs using the pyrimidine scaffold.
Caption: Inhibition of key oncogenic signaling pathways by pyrimidine derivatives.
Caption: Logic of generating diverse kinase inhibitors from a common scaffold.
References
- 1. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 60025-09-4 [chemicalbook.com]
Application Note: Recrystallization of 4-Amino-6-chloropyrimidine-5-carbonitrile for High-Purity Applications
Introduction
4-Amino-6-chloropyrimidine-5-carbonitrile is a key heterocyclic intermediate used in the synthesis of various biologically active compounds and is a valuable reagent in medicinal chemistry and drug discovery.[1][2] The purity of this compound is critical for successful downstream applications, such as the synthesis of kinase inhibitors and other therapeutic agents. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, capable of yielding high-purity crystalline material by separating the target compound from impurities.
This document provides a detailed protocol for the recrystallization of this compound. The procedure is designed for researchers, scientists, and drug development professionals to obtain a product with purity suitable for sensitive synthetic and screening applications.
Safety Precautions and Handling
This compound and the solvents used in this procedure are hazardous. Adherence to strict safety protocols is mandatory.
-
Hazard Summary: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][5] All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6] Use in a well-ventilated area is crucial.[3]
-
Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[3] Collect residue in sealed containers for disposal.[3] Dispose of chemical waste according to local, regional, and national regulations.[4][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[6]
Physicochemical Data and Expected Results
The following table summarizes the key properties of this compound and the expected outcomes of the recrystallization procedure.
| Parameter | Value / Description | Source |
| Compound Name | This compound | [1] |
| CAS Number | 60025-09-4 | [1][2] |
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molecular Weight | 154.56 g/mol | [2] |
| Appearance (Crude) | Off-white to light brown solid | Assumed |
| Appearance (Purified) | White solid / crystalline powder | [1] |
| Melting Point | ~200 °C (with decomposition) | [1][2] |
| Purity (Post-Recrystallization) | > 99% (as determined by HPLC/NMR) | Target |
| Expected Yield | 75 - 90% | Theoretical |
Experimental Protocol: Recrystallization
This protocol is divided into two stages: solvent screening to identify the optimal solvent system, and the full recrystallization procedure. For similar pyrimidine derivatives, ethanol, ethyl acetate, and mixtures of ethyl acetate/hexane have been used successfully.[8][9]
Part 1: Solvent System Screening
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, isopropanol, acetonitrile, water) dropwise at room temperature, swirling after each addition.
-
Solubility Check (Cold): Identify solvents in which the compound is sparingly soluble or insoluble at room temperature. These are potential candidates.
-
Solubility Check (Hot): Gently heat the test tubes containing the promising solvents from the previous step in a water or sand bath. Add the solvent dropwise until the compound fully dissolves.
-
Crystallization Check: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Selection: The ideal recrystallization solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at elevated temperatures, and which produces well-formed crystals upon cooling. For mixed solvent systems (e.g., ethyl acetate/hexane), dissolve the compound in a minimum amount of the "good" solvent (ethyl acetate) at high temperature and add the "poor" solvent (hexane) dropwise until turbidity appears, then reheat to clarify before cooling.
Part 2: Bulk Recrystallization Procedure (Using Ethyl Acetate/Hexane)
This procedure assumes an ethyl acetate/hexane system is suitable, as is common for similar compounds.[9]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of hot ethyl acetate and bring the mixture to a gentle boil on a hot plate. Continue to add hot ethyl acetate in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Induce Precipitation: Once the flask has reached room temperature, begin adding n-hexane slowly with swirling until the solution becomes persistently cloudy.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (a mixture of ethyl acetate/hexane or pure hexane) to remove any residual soluble impurities from the mother liquor.
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (40-50 °C).
Visualized Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 60025-09-4 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Purification of 4-Amino-6-chloropyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Amino-6-chloropyrimidine-5-carbonitrile and its derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The following sections outline established methods for purification, including flash column chromatography and recrystallization, supported by quantitative data and detailed experimental procedures.
Introduction
This compound and its analogs are important heterocyclic scaffolds used in the synthesis of a wide range of biologically active molecules. Effective purification of these compounds is critical to ensure the accuracy of downstream biological assays and to meet the stringent purity requirements for drug development. This guide presents common purification strategies and provides specific examples to aid researchers in developing robust purification protocols for their target derivatives.
Data Presentation: Purification of 4-Amino-6-substituted-pyrimidine-5-carbonitrile Derivatives
The following tables summarize purification data for a variety of this compound derivatives. These tables are designed for easy comparison of different purification strategies and their outcomes.
Table 1: Purification of 4-Amino-6-aryl-pyrimidine-5-carbonitrile Derivatives by Recrystallization
| Derivative (Substituent at C6) | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Phenyl | Recrystallization | Ethanol | 82 | >95 | [1] |
| 4-Chlorophenyl | Recrystallization | Ethanol | 85 | >95 | [1] |
| 4-Methylphenyl | Recrystallization | Ethanol | 80 | >95 | [1] |
| 4-Nitrophenyl | Recrystallization | Ethanol | 84 | >95 | [1] |
| 2-Chlorophenyl | Recrystallization | Ethanol | 81 | >95* | [1] |
*Purity was not explicitly stated but is inferred to be high as the compounds were characterized by spectroscopic methods.
Table 2: Purification of 4-Amino-6-substituted-pyrimidine-5-carbonitrile Derivatives by Column Chromatography and Recrystallization
| Derivative (Substituent at C6) | Purification Method | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| This compound | Column Chromatography | Silica Gel (SP1 system) | Hexane-Ethyl Acetate (20% to 80% gradient) | 56 | 100 | |
| Piperidin-1-yl | Recrystallization | - | Acetone | 74 | Not Specified | [2][3] |
| Diaryl (various) | Column Chromatography or Recrystallization | Not Specified | Not Specified | 45-89 (range for library) | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols can be adapted for various this compound derivatives.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives using flash column chromatography.
1. Materials:
-
Crude 4-Amino-6-substituted-pyrimidine-5-carbonitrile derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Method:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and carefully apply it to the top of the column.
-
Dry Loading: For better resolution, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase to elute compounds with higher polarity. The progress of the separation can be monitored by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of solid this compound derivatives by recrystallization.
1. Materials:
-
Crude solid 4-Amino-6-substituted-pyrimidine-5-carbonitrile derivative
-
Recrystallization solvent (e.g., ethanol, acetone)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
2. Method:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and acetone are common choices for pyrimidine derivatives.[1][2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of crystals. For better yields, further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
To aid in understanding the experimental workflow, the following diagrams are provided.
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Amino-6-chloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its reactive chloro substituent at the C6 position and the adjacent amino and nitrile functionalities provide a scaffold for the synthesis of a diverse range of substituted pyrimidines and fused heterocyclic systems. Many of these derivatives exhibit promising biological activities, including potential as kinase inhibitors and other therapeutic agents.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation to reactions involving this compound offers a rapid and efficient route to novel compound libraries for biological screening. These application notes provide detailed protocols for the microwave-assisted synthesis of substituted pyrimidine derivatives and fused pyrazolo[3,4-d]pyrimidine systems.
Core Applications
The primary application of this compound in microwave-assisted synthesis is as an electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines and hydrazines. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
Key Reaction Types:
-
Synthesis of 4-Amino-6-(substituted amino)pyrimidine-5-carbonitriles: Reaction with primary and secondary amines yields a library of 4,6-diaminopyrimidine derivatives.
-
Synthesis of Fused Heterocyclic Systems: Reaction with bifunctional nucleophiles, such as hydrazine, leads to the formation of fused ring systems like pyrazolo[3,4-d]pyrimidines, which are prevalent in numerous biologically active compounds.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Amino-6-(substituted amino)pyrimidine-5-carbonitriles
This protocol details the general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with various amines under microwave irradiation.
Materials:
-
This compound
-
Substituted amine (e.g., morpholine, piperidine, aniline derivatives)
-
Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol, 154.6 mg).
-
Add the desired substituted amine (1.2 mmol).
-
Add the appropriate solvent (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting mixture is typically a suspension. Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure 4-Amino-6-(substituted amino)pyrimidine-5-carbonitrile derivative.
Data Presentation:
| Entry | Amine | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Ethanol | 10 | 120 | 92 |
| 2 | Piperidine | Isopropanol | 10 | 120 | 95 |
| 3 | Aniline | DMF | 15 | 140 | 85 |
| 4 | 4-Methoxyaniline | DMF | 15 | 140 | 88 |
| 5 | Benzylamine | Ethanol | 12 | 120 | 90 |
Protocol 2: Microwave-Assisted Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile
This protocol describes the synthesis of a fused pyrazolo[3,4-d]pyrimidine system through the reaction of this compound with hydrazine hydrate under microwave irradiation.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Solvent (e.g., Ethanol or 2-Ethoxyethanol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, suspend this compound (1.0 mmol, 154.6 mg) in the chosen solvent (4 mL).
-
Add hydrazine hydrate (2.0 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150°C for 20 minutes.
-
Allow the vial to cool to room temperature. A precipitate will form.
-
Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile.
Data Presentation:
| Entry | Hydrazine Source | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 20 | 150 | 89 |
| 2 | Hydrazine hydrate | 2-Ethoxyethanol | 15 | 160 | 91 |
Visualizations
Caption: Workflow for Protocol 1.
Caption: Workflow for Protocol 2.
Conclusion
The use of microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the derivatization of this compound. The protocols outlined above demonstrate the utility of this approach for the generation of libraries of substituted pyrimidines and fused heterocyclic systems. These methods are highly amenable to parallel synthesis and are therefore well-suited for applications in drug discovery and development where the rapid generation of chemical diversity is paramount. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and synthetic goals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction yield.[1] For instance, in related multi-component syntheses of 4-aminopyrimidine-5-carbonitriles, toluene in the presence of a catalytic amount of triethylamine has been shown to provide optimal results compared to other solvents and catalysts.[1]
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are accurate. For the synthesis from 4,6-dichloropyrimidine-5-carbonitrile, a significant excess of the ammonia solution is used to ensure complete conversion.[2]
-
Low Reaction Temperature: The reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia is typically carried out at 0 °C.[2] While this temperature is optimized for this specific reaction to control selectivity, other pyrimidine syntheses may require higher temperatures, such as refluxing in water or heating at 80 °C under solvent-free conditions.[1][3]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] If the reaction is stalling, extending the reaction time or carefully increasing the temperature might be necessary. For the synthesis from 4,6-dichloropyrimidine-5-carbonitrile, the reaction is stirred for 30 minutes at 0 °C after the addition of ammonia.[2]
Issue 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
-
Cross-Reactivity: In multi-component reactions, various side reactions can occur. The choice of catalyst and solvent is crucial to direct the reaction towards the desired product.
-
Decomposition of Starting Materials or Product: The starting material, 4,6-dichloropyrimidine-5-carbonitrile, is reactive. The product may also be sensitive to prolonged heating or harsh pH conditions. Ensure the workup procedure is performed promptly after reaction completion.
-
Inadequate Purification: The crude product may contain unreacted starting materials or side products. Purification by column chromatography or recrystallization is often necessary to obtain the pure compound.[2][4] For this compound, purification using a gradient of hexane-ethyl acetate on a silica column has been reported to yield a product with 100% purity.[2]
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Product Solubility: If the product precipitates from the reaction mixture, it can be isolated by filtration.[1][3] However, if it remains in solution, extraction or evaporation of the solvent will be necessary.
-
Co-elution of Impurities: During column chromatography, impurities may co-elute with the product. Optimizing the solvent system for chromatography is key. A gradient elution, as used for this compound (20%-80% hexane-ethyl acetate), can improve separation.[2]
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A detailed protocol starting from 4,6-dichloropyrimidine-5-carbonitrile has been reported.[2] The procedure involves suspending the starting material in dioxane, cooling it to 0 °C, and then slowly adding a methanol solution of ammonia. The reaction is stirred at 0 °C for 30 minutes. After removing the solvent, the crude product is purified by column chromatography.[2]
Q2: How can the yield of related 4-aminopyrimidine-5-carbonitrile syntheses be optimized?
For multi-component syntheses, several factors can be optimized:
-
Catalyst: The use of a catalyst like triethylamine or sodium acetate can significantly improve yields.[1] In some cases, solvent-free reactions with a solid acid catalyst have also proven effective.[3]
-
Solvent: Toluene has been shown to be an effective solvent in certain preparations.[1] Water is also being explored as a green solvent alternative.[1]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific reactants and catalyst used.[1][5]
Q3: What are some common starting materials for the synthesis of the 4-aminopyrimidine-5-carbonitrile scaffold?
A common and efficient method is the three-component reaction involving an aldehyde, malononitrile, and an amidine or guanidine derivative.[1][4] For the specific synthesis of this compound, 4,6-dichloropyrimidine-5-carbonitrile is a direct precursor.[2]
Q4: How is the purity of the final product typically assessed?
The purity of this compound can be determined using techniques such as Low-Resolution Mass Spectrometry (LRMS) to confirm the molecular weight.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are also standard methods for characterization and purity assessment of pyrimidine derivatives.[1][6]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for 4-Aminopyrimidine-5-carbonitrile Derivatives
| Method | Starting Materials | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| A | 4,6-dichloropyrimidine-5-carbonitrile, Ammonia | - | Dioxane/Methanol | 0 °C | 30 min | 56 | [2] |
| B | Benzaldehyde, Malononitrile, Benzamidine HCl | Sodium Acetate | Water/Ethanol | Reflux | 6-8 h | Good | [1] |
| C | Aromatic Aldehydes, Malononitrile, Amidines HCl | Triethylamine | Toluene | Microwave (300W) | Varies | Good to Excellent | [1] |
| D | 4-chlorobenzaldehyde, Malononitrile, Urea | bone char-nPrN-SO3H | Solvent-free | 80 °C | Optimized | High | [3] |
| E | Benzaldehyde, Malononitrile, Thiourea | Choline chloride/2ZnCl2 | Solvent-free | 80 °C | 2 h | 62 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,6-dichloropyrimidine-5-carbonitrile [2]
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction completion by a suitable method (e.g., TLC).
-
Remove the solvent using a rotary evaporator.
-
Redissolve the crude product in tetrahydrofuran, filter any precipitate, and remove the solvent again under reduced pressure.
-
Purify the residue using column chromatography (e.g., SP1 purification system) with a gradient of 20%-80% hexane-ethyl acetate as the eluent.
-
The final product is obtained as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound | 60025-09-4 [chemicalbook.com]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common synthetic route involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia. This method is effective for producing the desired compound in good yield and purity.[1]
Q2: What are the potential side reactions and byproducts in the synthesis of this compound?
Several side reactions can occur, leading to impurities in the final product. These include:
-
Disubstitution: The formation of 4,6-diaminopyrimidine-5-carbonitrile can occur if the reaction with ammonia is not carefully controlled, where the second chlorine atom is also substituted by an amino group.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group to a hydroxyl group, forming 4-amino-6-hydroxypyrimidine-5-carbonitrile. The nitrile group could also be susceptible to hydrolysis under harsh conditions.
-
Incomplete Reaction: Unreacted 4,6-dichloropyrimidine-5-carbonitrile can remain as an impurity if the reaction does not go to completion.
-
Polymerization: Precursors like malononitrile are known to be highly reactive and can potentially lead to polymeric byproducts under certain conditions.[2][3]
Q3: How can the formation of byproducts be minimized?
To minimize side reactions, the following precautions are recommended:
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of ammonia to control the exothermicity of the reaction and prevent over-reaction.[1]
-
Stoichiometry: Use a controlled excess of ammonia to ensure the complete conversion of the starting material while minimizing the risk of disubstitution.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the chloro and cyano groups.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing the formation of further byproducts.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified through the following steps:
-
Solvent Removal: After the reaction, the solvent is typically removed by rotary evaporation.[1]
-
Precipitation and Filtration: The crude product can be redissolved in a suitable solvent like tetrahydrofuran, where the desired product may precipitate or impurities can be filtered off.[1]
-
Column Chromatography: For high purity, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a hexane-ethyl acetate gradient) is effective.[1]
-
Recrystallization: Recrystallization from a suitable solvent system can also be employed to obtain a product with high purity.
Q5: How can I identify the main product and potential impurities?
Standard analytical techniques can be used for characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C5H3ClN4, MW: 154.56 g/mol ) and identify any byproducts with different molecular weights.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and identify impurities by their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amino (NH2), cyano (C≡N), and chloro (C-Cl) groups.
-
Melting Point: The melting point of the pure compound is around 200 °C with decomposition.[1] A broad melting range can indicate the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the stoichiometry of reagents is correct.- Increase the reaction time and monitor progress via TLC or HPLC. |
| Product loss during workup and purification. | - Optimize the purification procedure, for example, by choosing a more suitable solvent for extraction or recrystallization. | |
| Decomposition of the product. | - Avoid excessive heating during solvent removal or drying. The product decomposes at high temperatures.[1] | |
| Product is not a white solid | Presence of colored impurities. | - Purify the product using column chromatography or recrystallization. |
| Decomposition of the product or starting materials. | - Ensure proper storage of starting materials and run the reaction under an inert atmosphere if necessary. | |
| Unexpected peaks in NMR/MS | Presence of side products (e.g., disubstituted or hydrolyzed products). | - Review the reaction conditions, especially temperature and the presence of water.- Purify the sample again using a more efficient method. |
| Residual solvent. | - Dry the sample under a high vacuum for an extended period. | |
| Unreacted starting material. | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. |
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine-5-carbonitrile
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile
-
Ammonia in methanol (7 N)
-
Dioxane
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a methanol solution of ammonia (7 N, 20 mL, 140 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Remove the solvent by rotary evaporation.
-
Redissolve the crude product in THF, which may cause a precipitate to form.
-
Collect the precipitate by filtration and wash it with additional THF.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Purify the resulting residue using column chromatography (e.g., SP1 purification system with a 20%-80% hexane-ethyl acetate gradient) to obtain the pure product.
Expected Outcome: The final product, this compound, should be a white solid with a yield of approximately 56% and high purity.[1]
Visualizations
Caption: Main synthetic pathway for this compound.
References
Technical Support Center: 4-Amino-6-chloropyrimidine-5-carbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-Amino-6-chloropyrimidine-5-carbonitrile. This guide addresses common byproducts, troubleshooting strategies, and relevant experimental protocols to ensure successful synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 4,6-dichloropyrimidine-5-carbonitrile and ammonia?
A1: The most common byproducts are unreacted starting material, the di-substituted product, and a hydrolysis product. Specifically:
-
Unreacted 4,6-dichloropyrimidine-5-carbonitrile: Incomplete reaction can lead to the presence of the starting material in your final product.
-
4,6-diaminopyrimidine-5-carbonitrile: If the reaction with ammonia proceeds too far, the second chlorine atom can also be substituted, leading to the formation of this di-amino byproduct.
-
4-Amino-6-hydroxypyrimidine-5-carbonitrile: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, resulting in this hydroxy byproduct.
Q2: How can I minimize the formation of the di-substituted byproduct, 4,6-diaminopyrimidine-5-carbonitrile?
A2: To minimize the formation of the di-amino byproduct, it is crucial to control the stoichiometry of the reactants. Using a modest excess of ammonia and carefully controlling the reaction time and temperature can favor the mono-substitution product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to stop the reaction once the desired product is maximized.
Q3: What are the best practices to avoid the hydrolysis byproduct?
A3: To prevent the formation of 4-Amino-6-hydroxypyrimidine-5-carbonitrile, ensure that all reactants and solvents are anhydrous. Using a dry reaction setup and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.
Q4: Are there any known signaling pathways where this compound or its derivatives are involved?
A4: Pyrimidine derivatives are known to be privileged scaffolds in medicinal chemistry and have been investigated as inhibitors of various kinases.[1] Derivatives of 4-aminopyrimidine have shown potential as inhibitors of Aurora kinases and Polo-like kinases (PLK), which are key regulators of cell division and are often dysregulated in cancer.[2] While specific signaling pathway modulation by this compound itself is not extensively documented in the provided search results, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutic agents targeting such pathways.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple byproducts. - Loss of product during workup and purification. | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. - Carefully control the stoichiometry of ammonia to favor mono-substitution. - Ensure anhydrous conditions to prevent hydrolysis. - Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inefficient mixing. | - Increase the reaction time and/or temperature gradually while monitoring the reaction progress. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| High Percentage of Di-amino Byproduct | - Excess of ammonia. - Prolonged reaction time. - High reaction temperature. | - Reduce the equivalents of ammonia used. - Stop the reaction as soon as the starting material is consumed (or when the desired product concentration is at its maximum). - Perform the reaction at a lower temperature. |
| Significant Amount of Hydrolysis Byproduct | - Presence of water in the solvent or reactants. - Exposure of the reaction to atmospheric moisture. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Run the reaction under an inert atmosphere (nitrogen or argon). |
Byproduct Formation Overview
The formation of byproducts is a common challenge in the synthesis of this compound. The following table summarizes the key byproducts and their typical formation conditions.
| Byproduct | Structure | Formation Conditions |
| 4,6-dichloropyrimidine-5-carbonitrile | Cl-C5H1N3-Cl | Unreacted starting material due to incomplete reaction. |
| 4,6-diaminopyrimidine-5-carbonitrile | NH2-C5H1N3-NH2 | Over-reaction with excess ammonia or prolonged reaction times. |
| 4-Amino-6-hydroxypyrimidine-5-carbonitrile | NH2-C5H1N3-OH | Presence of water leading to hydrolysis of the chloro group. |
Experimental Protocols
Synthesis of this compound[5]
Materials:
-
4,6-dichloropyrimidine-5-carbonitrile
-
Ammonia in methanol (e.g., 7N solution)
-
Dioxane
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a methanolic solution of ammonia (e.g., 7 N, 20 mL, 140 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Redissolve the crude product in THF. A precipitate may form, which should be collected by filtration and washed with THF.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel, eluting with a gradient of 20%-80% ethyl acetate in hexane) to afford the pure product.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential issues, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound and formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Solubility issues of 4-Amino-6-chloropyrimidine-5-carbonitrile in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 4-Amino-6-chloropyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Direct quantitative solubility data for this compound is limited in published literature. However, based on its chemical structure—a polar heterocyclic compound with amino and nitrile groups capable of hydrogen bonding—and qualitative observations from synthesis procedures, a general solubility profile can be inferred. The compound is expected to have better solubility in polar aprotic solvents and limited solubility in nonpolar solvents.
Q2: Why is my compound not dissolving even in solvents where it is expected to be soluble?
A2: Several factors can influence solubility, including the crystalline form of the compound, purity, water content in the solvent, and temperature. Highly crystalline materials often have lower solubility than their amorphous counterparts. Impurities can also affect the dissolution process. For hygroscopic solvents like DMSO, absorbed water can significantly alter their solvating properties.
Q3: Is the solubility of this compound pH-dependent?
A3: Yes, the solubility of pyrimidine derivatives is often pH-dependent. The amino group on the pyrimidine ring can be protonated under acidic conditions, which may increase its solubility in aqueous or protic solvents.
Q4: Can heating be used to improve the solubility of this compound?
A4: Heating can increase the rate of dissolution and the saturation concentration of a compound. However, caution is advised as the compound is reported to decompose at its melting point of 200°C. Prolonged heating at high temperatures should be avoided to prevent degradation.
Solubility Data
Due to the lack of direct quantitative data, the following table provides an estimated solubility profile based on the compound's structure, qualitative observations, and data from structurally similar compounds like 4-Amino-2,6-dichloropyrimidine and 2,4-Diamino-6-chloropyrimidine.[1][2]
| Solvent | Polarity Index | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful polar aprotic solvent, commonly used for initial stock solutions of poorly soluble compounds. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a polar aprotic solvent expected to be effective. A related compound, 4-Amino-2,6-dichloropyrimidine, is soluble in DMF.[1] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A synthesis procedure notes that the compound can be redissolved in THF, but a precipitate can also be generated, suggesting moderate, not high, solubility.[3] |
| Acetonitrile | 5.8 | Moderate to Low | A polar aprotic solvent, but generally less effective than DMSO or DMF for highly polar compounds. |
| Methanol | 5.1 | Moderate to Low | A polar protic solvent. Structurally similar 2,4-Diamino-6-chloropyrimidine is soluble in methanol.[2] Hydrogen bonding with the solvent is possible. |
| Ethanol | 4.3 | Moderate to Low | Similar to methanol, some solubility is expected. 2,4-Diamino-6-chloropyrimidine is soluble in ethanol.[2] |
| Acetone | 5.1 | Low | A less polar solvent where solubility is likely to be limited. |
| Ethyl Acetate | 4.4 | Low | Used as an eluent in the purification of the compound, suggesting it is not a strong solvent for it.[3] |
| Dichloromethane (DCM) | 3.1 | Very Low | A non-polar solvent, not expected to be effective. |
| Hexane | 0.1 | Insoluble | A non-polar solvent, not expected to be effective. |
| Water | 10.2 | Slightly Soluble | Related chloropyrimidines are described as slightly soluble in water.[1] Solubility is likely to be pH-dependent. |
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen organic solvent at room temperature.
-
Question: Have you tried gentle heating or sonication?
-
Answer: Applying gentle heat (e.g., 40-50°C) or using a sonication bath can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution. Be cautious not to overheat to prevent degradation.
-
-
Question: Is your solvent fresh and anhydrous?
-
Answer: Solvents like DMSO and THF can absorb atmospheric moisture, which can reduce their effectiveness in dissolving certain compounds. Using a fresh bottle or a properly dried solvent can improve solubility.
-
-
Question: Have you considered using a co-solvent system?
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Answer: If the compound is intended for use in an aqueous buffer where it precipitates from a DMSO stock, consider adding a co-solvent to the final solution. The choice of co-solvent will depend on the experimental system's tolerance.
-
Issue: The compound dissolves initially but then precipitates out of solution.
-
Question: Are you creating a supersaturated solution?
-
Question: What is the final concentration of the strong solvent (e.g., DMSO) in your working solution?
-
Answer: To avoid precipitation upon dilution, it is advisable to keep the final concentration of the strong organic solvent as low as possible while maintaining the compound's solubility.
-
Experimental Protocols
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely used shake-flask method to determine the true equilibrium solubility of a compound.[8][9]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, DMF, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After the incubation period, let the vials stand to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the mobile phase to be used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
A logical workflow for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. This compound | 60025-09-4 [chemicalbook.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
Stability and storage conditions for 4-Amino-6-chloropyrimidine-5-carbonitrile
Technical Support Center: 4-Amino-6-chloropyrimidine-5-carbonitrile
This guide provides essential information on the stability and proper storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain optimal stability, storage in a refrigerator at 2-8°C is recommended. Some suppliers also suggest storing the compound under an inert atmosphere, such as argon.[1]
Q2: Is this compound sensitive to light or moisture?
Q3: What are the signs of degradation of this compound?
While the pure compound is a white solid, any change in color (e.g., to yellow or orange) or physical form could indicate degradation.[3] If you observe any significant changes in appearance, it is advisable to re-analyze the material for purity before use.
Q4: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents and strong acids.[2][3] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS) | Sample degradation due to improper storage or handling. | - Ensure the compound has been stored under the recommended conditions (cool, dry, protected from light).- Prepare fresh solutions for analysis.- If the issue persists, consider re-purification of the compound. |
| Compound appears discolored (e.g., yellow or brownish) | Exposure to air, light, or incompatible materials. | - Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Use an opaque or amber vial to protect from light.- Verify that storage containers and handling equipment are free from contaminants. |
| Poor solubility in recommended solvents | Potential degradation or presence of impurities. | - Confirm the identity and purity of the compound using appropriate analytical techniques (e.g., NMR, MS).- If degradation is suspected, obtain a fresh batch of the compound. |
| Inconsistent experimental results | Variability in compound stability between aliquots. | - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.- Always use a fresh aliquot for each experiment. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place. Refrigerator (2-8°C) is recommended for long-term storage.[3][4] | [3][4] |
| Atmosphere | Store in a tightly sealed container.[1][2] Consider storing under an inert atmosphere like argon.[1] | [1][2] |
| Light | Protect from light by using an opaque or amber container. | General laboratory best practice. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[2][3] | [2][3] |
| Handling | Use in a well-ventilated area, preferably a fume hood.[3] Avoid generating dust.[2][3] Wear appropriate personal protective equipment (PPE).[1][3] | [1][2][3] |
Visual Guides
.dot
References
Preventing dimerization of 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine-5-carbonitrile and its derivatives. The following information is designed to help you anticipate and resolve common experimental challenges, with a focus on preventing undesired side reactions, including potential dimerization or self-condensation.
Frequently Asked Questions (FAQs)
Q1: My reaction involving a this compound derivative is showing a significant amount of an unexpected, higher molecular weight byproduct. Could this be a dimer?
A1: While direct dimerization of this compound is not a widely reported specific phenomenon, the formation of higher molecular weight byproducts is a common issue in the synthesis of substituted pyrimidines. This can occur through several mechanisms that resemble dimerization, such as:
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Self-condensation: The amino group of one molecule could potentially react with the activated chloro- or cyano- group of another molecule, especially under basic conditions or at elevated temperatures.
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Reaction with intermediates: A reactive intermediate in your synthesis pathway may be susceptible to reacting with the starting material or another intermediate.
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Alternative cyclization pathways: In multi-component reactions, reactants can sometimes combine in unintended stoichiometries to form complex heterocyclic structures.
To diagnose the issue, it is crucial to characterize the byproduct using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its exact structure.
Q2: What are the general factors that can influence the stability of this compound derivatives in solution and lead to side reactions?
A2: The stability of aminopyrimidine derivatives can be influenced by several factors:
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pH/Base: The amino group can be deprotonated by a strong base, increasing its nucleophilicity and promoting side reactions. Conversely, highly acidic conditions can lead to hydrolysis or other degradation pathways.
-
Temperature: Higher reaction temperatures can provide the activation energy for undesired side reactions to occur. It is often advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: The polarity of the solvent can affect the solubility of reactants and intermediates, and can also influence reaction pathways. Polar aprotic solvents are commonly used for nucleophilic substitution reactions on chloropyrimidines.
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Presence of Nucleophiles/Electrophiles: The inherent reactivity of the 4-amino, 6-chloro, and 5-cyano groups makes the molecule susceptible to reaction with other nucleophiles or electrophiles present in the reaction mixture.
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Light: While more common for inducing dimerization in DNA pyrimidines, photolytic degradation or reaction can occur in some highly conjugated systems. It is good practice to protect light-sensitive compounds.
Q3: How can I monitor my reaction to detect the formation of undesired byproducts like dimers early on?
A3: Regular monitoring of your reaction is key to preventing the significant formation of byproducts. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the progress of your reaction. The appearance of new spots, especially those with lower Rf values (indicating higher polarity, which can be characteristic of larger, more complex molecules), can signal byproduct formation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the consumption of starting materials and the formation of products and byproducts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in your reaction mixture, allowing for the early detection of potential dimers or other adducts.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Insoluble Precipitate
| Potential Cause | Troubleshooting Step |
| Poor solubility of reactants or intermediates | Try a different solvent system with better solubilizing properties, such as DMF, DMAc, or NMP. Consider using a co-solvent. |
| Precipitation of a salt byproduct | If using an inorganic base, the resulting salt may precipitate. Ensure adequate stirring to maintain a homogenous mixture. |
| Formation of an insoluble polymeric byproduct | This can occur at higher concentrations or temperatures. Try running the reaction at a lower concentration and/or temperature. |
| Incorrect pH | The pH of the reaction mixture can affect solubility. Ensure the pH is optimized for your specific reaction. |
Issue 2: Multiple Products Observed by TLC/HPLC, Including a Suspected Dimer
| Potential Cause | Troubleshooting Step |
| Over-reaction or self-condensation | Reduce the reaction temperature. Consider the slow addition of one of the reactants to keep its concentration low at any given time. |
| Incorrect stoichiometry of reagents | Carefully check the molar ratios of your reactants. An excess of a bifunctional reagent can lead to unwanted side reactions. |
| Non-selective reaction conditions | The choice of base and solvent can influence selectivity. Screen different bases (e.g., organic vs. inorganic) and solvents to find conditions that favor the desired product. |
| Presence of impurities in starting materials | Ensure the purity of your this compound derivative and other reactants. Impurities can sometimes catalyze side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol provides a starting point for reacting a nucleophile with the 6-chloro position, with considerations for minimizing side reactions.
-
Reagent Preparation:
-
Dissolve the this compound derivative (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the pyrimidine derivative to 0 °C in an ice bath.
-
Add the solution of the nucleophile and base dropwise to the pyrimidine solution over a period of 30-60 minutes with vigorous stirring. The slow addition helps to control the reaction exotherm and minimize local high concentrations of the nucleophile.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the desired product, while checking for the appearance of new, potentially higher molecular weight spots.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired product from any byproducts.
-
Data Presentation
Table 1: Influence of Reaction Parameters on a Hypothetical Nucleophilic Substitution
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Dimer-like Byproduct (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 | 20 |
| 2 | K₂CO₃ (2.0) | DMF | 25 | 24 | 85 | 5 |
| 3 | DIPEA (1.5) | CH₃CN | 60 | 18 | 78 | 10 |
| 4 | DIPEA (1.5) | CH₃CN | 25 | 36 | 90 | <2 |
| 5 | NaH (1.2) | THF | 25 | 12 | 50 | 35 |
This is example data and should be adapted based on experimental results.
Visualizations
Caption: A logical workflow for preventing byproduct formation.
Caption: Desired vs. undesired reaction pathways.
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine-5-carbonitrile. The focus is on optimizing catalyst loading for common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to achieve desired product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing catalyst-driven reactions with this compound?
A1: Researchers often face challenges such as low or no product yield, formation of side products (e.g., homocoupling, dehalogenation), and catalyst deactivation. The electron-donating amino group and the coordinating nitrile group on the pyrimidine ring can influence the reactivity of the substrate and interact with the catalyst. Careful optimization of catalyst loading, ligand, base, and solvent is crucial for success.
Q2: How does the choice of palladium precursor affect the reaction outcome?
A2: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts) can significantly impact catalyst activity and stability. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be influenced by the reaction conditions. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or specialized pre-catalysts often provide more consistent results and may require lower catalyst loadings.
Q3: What is the role of the ligand in optimizing these reactions?
A3: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition of the aryl chloride, and facilitating reductive elimination to form the desired product. For an electron-rich and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high catalytic activity.
Q4: Can catalyst loading be too high? What are the consequences?
A4: Yes, excessive catalyst loading can be detrimental. It can lead to increased formation of side products, complicate product purification due to residual palladium, and increase the overall cost of the synthesis. Optimizing to the lowest effective catalyst loading is a key goal.
Q5: What are the signs of catalyst poisoning in my reaction?
A5: Catalyst poisoning can manifest as a stalled or incomplete reaction, a sudden drop in reaction rate, or a change in the color of the reaction mixture. Potential poisons can include impurities in the starting materials or solvents (e.g., sulfur compounds, water, or oxygen). Using high-purity reagents and properly degassed solvents is essential to mitigate this issue.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored correctly. For Pd(II) precursors, ensure conditions are suitable for reduction to Pd(0). Consider using a more active pre-catalyst. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). Monitor the reaction progress to determine the optimal concentration. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands. |
| Incorrect Base | The base is crucial for the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The solubility of the base can also be a factor. |
| Low Reaction Temperature | The C-Cl bond of the chloropyrimidine is relatively strong and may require elevated temperatures (typically 80-120 °C) for efficient oxidative addition. |
| Solvent Effects | The choice of solvent can influence catalyst activity and solubility of reagents. Screen common solvents such as 1,4-dioxane, toluene, or DMF. Ensure the solvent is anhydrous and degassed. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Excessive catalyst can promote side reactions. Reduce the catalyst loading to the minimum effective concentration. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. |
| Presence of Water | While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid. If this is suspected, try using anhydrous conditions or a different boronic acid derivative (e.g., a pinacol ester). |
| Reaction Temperature Too High | High temperatures can sometimes promote decomposition and side product formation. Try lowering the reaction temperature after an initial period to drive the reaction to completion. |
Data Presentation
The following tables provide illustrative data for catalyst loading optimization in Suzuki-Miyaura and Buchwald-Hartwig reactions with related chloropyrimidine substrates. These should be considered as starting points for optimization with this compound.
Table 1: Illustrative Catalyst Loading for Suzuki-Miyaura Coupling of Chloropyrimidines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 4,6-Dichloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ (4) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
| Resin-supported 4-chloro-6-aminopyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Overnight | Moderate |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
Note: Data is compiled from studies on similar chloropyrimidine substrates and should be adapted for this compound.[1][2]
Table 2: Illustrative Catalyst Loading for Buchwald-Hartwig Amination of Aryl Chlorides
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2 | 98 |
| 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 18 | 95 |
| 2-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
Note: This data represents general conditions for Buchwald-Hartwig amination of aryl chlorides and serves as a starting point for optimization.
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Reaction
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate volume of the catalyst/ligand solution to the reaction vial via syringe to achieve the desired catalyst loading (e.g., starting with 2 mol% Pd).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the purified product to determine yield and purity. Repeat the experiment with varying catalyst loadings to determine the optimal concentration.
General Protocol for Catalyst Loading Optimization in a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Analysis: Purify the crude product by column chromatography and determine the yield and purity. Adjust the catalyst loading in subsequent experiments to find the optimal level.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Suzuki-Miyaura catalyst loading.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting failed reactions with 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The primary reactive site on this compound is the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The amino group at C4 and the nitrile group at C5 can also influence the reactivity of the pyrimidine ring and may participate in or be sensitive to certain reaction conditions.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place. The compound has a melting point of approximately 200°C (with decomposition), but prolonged exposure to moisture or high temperatures should be avoided to maintain its stability and purity.[1]
Q3: What are common solvents for reactions involving this compound?
Common solvents for reactions with this compound include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols such as ethanol or methanol.[1][2][3] The choice of solvent will depend on the specific reaction being performed, the solubility of the reactants, and the required reaction temperature.
Q4: Can this compound be used in Suzuki-Miyaura cross-coupling reactions?
Yes, the chloro-pyrimidine moiety is suitable for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4][5] This allows for the introduction of various aryl or heteroaryl substituents at the C6 position. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes and Solutions:
-
Insufficiently Activated Nucleophile: The incoming nucleophile may not be strong enough to displace the chloride.
-
Troubleshooting Step: If using an amine or alcohol nucleophile, consider converting it to its more nucleophilic conjugate base using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine). The choice of base and solvent is critical to avoid unwanted side reactions.
-
-
Poor Solubility of Starting Materials: this compound or the nucleophile may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.
-
Troubleshooting Step: Try a different solvent in which all reactants are fully soluble at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.
-
-
Reaction Temperature is Too Low: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Step: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the reaction site.
-
Troubleshooting Step: If possible, consider using a less sterically hindered nucleophile. Alternatively, prolonged reaction times or higher temperatures may be necessary.
-
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting logic for failed SNAr reactions.
Issue 2: Failure in Suzuki-Miyaura Cross-Coupling Reactions
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or impurities.
-
Troubleshooting Step: Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh batch of catalyst or a pre-catalyst.
-
-
Incorrect Base: The choice of base is crucial for the transmetalation step.
-
Troubleshooting Step: Screen different bases. Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3]
-
-
Ligand Issues: The phosphine ligand may be inappropriate for the substrate or may have degraded.
-
Troubleshooting Step: Try different phosphine ligands. Buchwald or Josiphos-type ligands are often effective for challenging couplings.
-
-
Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures.
-
Troubleshooting Step: Use a slight excess of the boronic acid (1.1-1.5 equivalents).[5] Ensure the reaction is not heated for an unnecessarily long time.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the C6-chloro group with an amine nucleophile.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq) and a suitable base such as K₂CO₃ (2.0 eq) or triethylamine (2.0 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., DMF, Dioxane, or THF) to dissolve the reactants.
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., Hexane/Ethyl Acetate).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of an arylboronic acid at the C6 position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[5]
-
Solvent: Add a degassed solvent system, such as a mixture of Dioxane and water (e.g., 4:1 v/v).[3]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
Table 1: Comparison of Conditions for Related Pyrimidine Syntheses
| Entry | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,6-dichloropyrimidine-5-carbonitrile, NH₃ | - | Dioxane/Methanol | 0 | 0.5 | 56 | [1] |
| 2 | Benzaldehyde, Malononitrile, Benzamidine HCl | Triethylamine | DMSO | Reflux | 16 | 40 | [6] |
| 3 | Benzaldehyde, Malononitrile, Benzamidine HCl | Sodium Acetate | Water/Ethanol | Reflux | 6 | 78 | [6] |
| 4 | 2-amino-4,6-dichloropyrimidin-5-carbaldehyde, Indoline | NaOH | Methanol | RT | 1 | 60 | [2] |
This table illustrates how changes in solvent, base, and temperature can significantly impact reaction outcomes for similar pyrimidine core structures. For instance, the use of water as a solvent in a three-component reaction (Entry 3) provided a significantly higher yield in a shorter time compared to using DMSO (Entry 2).[6]
References
Interpreting complex NMR spectra of 4-Amino-6-chloropyrimidine-5-carbonitrile products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the interpretation of complex NMR spectra for 4-Amino-6-chloropyrimidine-5-carbonitrile and its derivatives. It is designed for researchers, scientists, and drug development professionals to navigate spectral complexities and ensure accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for my pyrimidine derivative appear broad?
A1: Peak broadening in the NMR spectrum of your compound can arise from several factors inherent to its structure and the NMR experiment itself:
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Quadrupolar Broadening: The pyrimidine ring contains two ¹⁴N nitrogen atoms, which are quadrupolar nuclei (spin I > 1/2).[1] These nuclei have a non-spherical charge distribution, leading to rapid relaxation processes that can broaden the signals of adjacent protons.[2][3] Similarly, the chlorine atom (³⁵Cl and ³⁷Cl) is also quadrupolar, which can contribute to the broadening of nearby signals, although direct coupling is not typically observed due to very fast relaxation.[2][3][4]
-
Chemical Exchange: Your molecule may be undergoing chemical exchange on an intermediate timescale relative to the NMR experiment.[1] This is often due to tautomerism, such as the equilibrium between the amino and imino forms of the 4-amino group.[5][6] If the rate of this exchange is not slow enough for distinct peaks or fast enough for a sharp, averaged peak, the result is a broad signal.[1]
-
Sample Conditions: High sample concentration can lead to aggregation, and poor sample solubility can result in a non-homogenous solution, both of which cause peak broadening.[1][7] Additionally, improper "shimming" of the NMR spectrometer can lead to a non-uniform magnetic field and result in broad, distorted peaks.[7]
Q2: My spectrum shows more signals than I predicted for my structure. What is the cause?
A2: The presence of unexpected extra signals is a common issue and often points to one of the following:
-
Tautomers: As mentioned above, 4-aminopyrimidine derivatives can exist as a mixture of tautomers in solution.[1][8] Each tautomer is a distinct chemical species and can produce its own unique set of NMR signals, leading to a more complex spectrum than anticipated for a single structure.[5][9] The equilibrium between these forms can be influenced by the solvent and temperature.[1]
-
Impurities: The extra peaks may originate from impurities. Common sources include residual solvents from purification (e.g., ethyl acetate, dichloromethane), unreacted starting materials, or byproducts from the reaction.[1][7][10]
-
Rotamers: If the molecule has substituents with restricted rotation around a single bond, you may be observing signals from multiple rotational isomers (rotamers).[1]
Q3: How can I definitively identify the -NH₂ proton signal?
A3: The most reliable method for identifying exchangeable protons like those on an amino group is a D₂O exchange experiment .[1] By adding a drop of deuterium oxide (D₂O) to your NMR sample tube, shaking it, and re-acquiring the ¹H NMR spectrum, the acidic -NH₂ protons will exchange with deuterium. This exchange will cause the -NH₂ peak to significantly decrease in intensity or disappear entirely from the spectrum, confirming its identity.[7]
Q4: The chemical shifts of my pyrimidine ring proton are not what I predicted. Why?
A4: The electronic environment, and thus the chemical shifts of the pyrimidine ring protons, are highly sensitive to several factors:
-
Substituent Effects: The chemical nature of the substituents dramatically influences the chemical shifts. Electron-donating groups (like -NH₂) tend to shield protons (shift to lower ppm), while electron-withdrawing groups (like -Cl and -CN) deshield them (shift to higher ppm).[1] These effects are not always simply additive and can alter the electronic structure of the entire ring system.[11]
-
Solvent Effects: The choice of NMR solvent can significantly alter the chemical shifts. Aromatic solvents like benzene-d₆ can cause notable shifts compared to spectra recorded in CDCl₃ or DMSO-d₆ due to specific solvent-solute interactions.[1][7] Hydrogen bonding with solvents like DMSO-d₆ can also strongly influence the position of NH proton signals.[12]
Q5: The signals for my pyrimidine ring proton are overlapping and difficult to interpret. What can I do?
A5: When proton signals in the aromatic/heterocyclic region form a complex, overlapping multiplet, several advanced techniques can be employed for clarification:
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) increases the dispersion of signals, which can often resolve overlapping multiplets into distinct, interpretable patterns.[1]
-
2D NMR Experiments: Two-dimensional NMR spectroscopy is a powerful tool for unraveling complex structures.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify neighboring protons within a spin system.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton.[14]
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the NMR analysis of this compound products.
Problem: Unexpected Spectral Appearance (Broad Peaks, Extra Signals)
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is_impure [label="Impurities Detected", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_exchange [label="Step 3: Suspect Chemical Exchange?\n(Tautomers, Rotamers)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
repurify [label="Action: Re-purify Sample", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; vt_nmr [label="Action: Run Variable\nTemperature (VT) NMR", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; d2o_exchange [label="Action: Perform D₂O Exchange\n(to identify NH peaks)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
complex_multiplet [label="Step 4: Resolve Complex Multiplets", fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced_nmr [label="Action: Use Advanced Techniques\n- Higher Field NMR\n- 2D NMR (COSY, HSQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> check_sample; check_sample -> check_purity; check_purity -> is_impure; is_impure -> repurify [label="Yes"]; is_impure -> is_exchange [label="No, Sample is Pure"]; is_exchange -> vt_nmr [label="Yes"]; is_exchange -> complex_multiplet [label="No"]; vt_nmr -> d2o_exchange [style=dashed]; complex_multiplet -> advanced_nmr; } Caption: A logical workflow for troubleshooting ambiguous NMR spectra.
Data Presentation: Predicted NMR Data
The chemical shifts of pyrimidine derivatives are highly dependent on substituents and the solvent used. The tables below provide approximate chemical shift ranges for this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (δ, ppm) | Notes |
| H-2 | ¹H | ~8.5 - 8.8 | Deshielded by two adjacent ring nitrogens and the electron-withdrawing -CN group. |
| -NH₂ | ¹H | ~7.0 - 8.0 (in DMSO-d₆) | Broad signal; chemical shift is highly solvent and concentration-dependent. |
| C-2 | ¹³C | ~158 - 162 | Highly deshielded by adjacent nitrogen atoms. |
| C-4 | ¹³C | ~160 - 164 | Attached to -NH₂ and adjacent to nitrogen and -CN group. |
| C-5 | ¹³C | ~95 - 105 | Shielded position, but attached to the -CN group. |
| C-6 | ¹³C | ~150 - 155 | Attached to chlorine and adjacent to nitrogen. |
| -CN | ¹³C | ~115 - 118 | Typical chemical shift for a nitrile carbon. |
Table 2: General Effects of Substituents on Pyrimidine Ring ¹H Chemical Shifts
| Substituent | Electronic Effect | Impact on Ring Protons |
| -NH₂ | Electron-Donating (Resonance) | Shielding (Shifts to lower ppm, upfield) |
| -Cl | Electron-Withdrawing (Inductive) | Deshielding (Shifts to higher ppm, downfield) |
| -CN | Electron-Withdrawing | Deshielding (Shifts to higher ppm, downfield) |
Experimental Protocols
1. Standard Sample Preparation for ¹H NMR
-
Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the tube and invert several times or vortex gently until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help.
2. D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample following the protocol above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop (~10-20 µL) of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum. Compare the two spectra to identify any peaks that have disappeared or significantly diminished in intensity. [1][7] 3. Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
-
Prepare a relatively concentrated, homogenous sample (15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Use standard, pre-defined parameter sets on the NMR spectrometer for COSY, HSQC, and HMBC experiments.
-
These experiments typically require longer acquisition times than a standard ¹H spectrum, ranging from 30 minutes to several hours, depending on the sample concentration and desired resolution.
-
Consult your facility's NMR specialist to optimize the parameters for your specific molecule and research question.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
Safe handling and disposal of 4-Amino-6-chloropyrimidine-5-carbonitrile
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Amino-6-chloropyrimidine-5-carbonitrile (CAS No. 60025-09-4). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 60025-09-4 | [1][2] |
| Molecular Formula | C5H3ClN4 | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 200°C (decomposes) | [1][3][4] |
| Boiling Point | 402.4°C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.53 g/cm³ | [1][4] |
Frequently Asked Questions (FAQs) - Safe Handling
This section addresses common questions regarding the day-to-day handling of this compound.
Q1: What are the primary hazards associated with this compound?
While the Safety Data Sheet (SDS) for this specific compound has limited toxicological data[1], similar chemical structures are known to present several hazards.[5][6] As a precaution, it should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
To minimize exposure risk, the following PPE must be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[5][7] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[5][7]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[5][7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7]
Q3: How should I properly store this chemical?
Proper storage is crucial for maintaining chemical stability and safety.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Atmosphere: For long-term stability, store under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[2]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[6][7]
Q4: What should I do in case of accidental exposure?
Immediate action is required in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately.[1][7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water and drink plenty of water afterwards.[7] Call a poison control center or physician for guidance.[7]
Troubleshooting Guides: Emergency Procedures
This section provides detailed protocols for managing common laboratory emergencies.
Guide 1: Small Spill Cleanup Protocol
For minor spills, follow this step-by-step procedure.
Methodology:
-
Alert Personnel: Immediately inform others in the vicinity of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[7]
-
Don PPE: Wear the appropriate PPE as described in the FAQ section (gloves, safety glasses, lab coat, and respirator if dust is present).[5]
-
Containment: Prevent the spread of the powder. Avoid generating dust.[5]
-
Cleanup: Use dry cleanup procedures.[5] Gently sweep or shovel the material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[5][7] Avoid using a vacuum unless it is an explosion-proof model designed for this purpose.[5]
-
Decontamination: After the solid material is removed, wash the spill area down with large amounts of water.[5] Prevent the runoff from entering drains.[5]
-
Waste Disposal: Seal the container holding the spilled material and dispose of it as hazardous waste according to institutional and local regulations.[5][7]
Caption: Workflow for handling minor laboratory spills of the compound.
Guide 2: Large Spill Response
For major spills, prioritize safety and seek expert assistance.
Methodology:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Alert Emergency Services: Inform your institution's emergency services or hazardous material response team, providing the location and nature of the hazard.[5]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Await Response Team: Do not attempt to clean up a large spill without specialized training and equipment. Allow the emergency response team to manage the cleanup.
Disposal Guidelines
Proper disposal is a critical component of the chemical lifecycle.
Q5: How do I dispose of waste this compound and contaminated materials?
All waste, including the pure compound, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, containers), must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[7]
-
Collection: Collect all waste in a suitable, closed, and clearly labeled container.[7]
-
Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[5][7] Never dispose of this chemical down the drain or in regular trash.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 60025-09-4 [chemicalbook.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Dealing with residual starting material in 4-Amino-6-chloropyrimidine-5-carbonitrile purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Amino-6-chloropyrimidine-5-carbonitrile, particularly in removing residual starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities of concern are residual starting material, 4,6-dichloropyrimidine-5-carbonitrile, and the di-substituted by-product, 4,6-diaminopyrimidine-5-carbonitrile. Additionally, hydrolysis of the chloro-substituents on either the starting material or the product can lead to hydroxy-pyrimidine impurities, especially if moisture is not rigorously excluded from the reaction.
Q2: I am seeing a significant amount of residual 4,6-dichloropyrimidine-5-carbonitrile in my crude product. What is the best initial purification strategy?
A differential solubility approach is often effective as a first step. The starting material, 4,6-dichloropyrimidine-5-carbonitrile, exhibits poor solubility in certain solvents in which the desired product is more soluble. For instance, washing the crude solid with a solvent like hexane, in which the starting material is poorly soluble, can help to remove it.
Q3: My main impurity is the di-aminated product. How can I separate this from my desired mono-aminated product?
Separation of the mono- and di-aminated products can be challenging due to their similar polarities. Column chromatography is the most effective method for this separation. A carefully optimized gradient of hexane and ethyl acetate is typically employed to achieve good resolution between the two compounds.
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization can be a viable purification method. However, finding a suitable single solvent can be difficult. A mixed solvent system, such as ethyl acetate and hexane, is often more effective. The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the gradual addition of hexane until turbidity is observed. Slow cooling should then induce crystallization of the pure product.
Troubleshooting Guide
Residual starting material in the purification of this compound is a common issue. This guide provides a systematic approach to troubleshoot and optimize the purification process.
Data Presentation: Solubility Profile
| Solvent | 4,6-dichloropyrimidine-5-carbonitrile Solubility (mg/mL) |
| Water | 0.319 |
| Dimethyl sulfoxide (DMSO) | >50 |
| Dimethylformamide (DMF) | 15-25 |
| Chloroform | 12-18 |
| Dichloromethane | 10-15 |
| Ethyl acetate | 8-12 |
| Acetone | 5-8 |
| Ethanol | 2-4 |
| Hexane | <0.1 |
Troubleshooting Workflow
This workflow provides a step-by-step guide to address the issue of residual starting material.
Caption: A troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb the solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 100% hexane to a 20-80% mixture of ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC). The starting material (less polar) will elute before the product (more polar).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Gradually add hexane to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Protocol 3: Thin Layer Chromatography (TLC) Analysis
TLC is an essential tool for monitoring the reaction progress and the effectiveness of the purification.
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: Dissolve small amounts of the crude reaction mixture, the starting material, and the purified product in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm). The starting material will have a higher Rf value (travels further up the plate) than the more polar product.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Amino-6-chloropyrimidine-5-carbonitrile and 2,4-diamino-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrimidines serve as crucial building blocks for the synthesis of a vast array of biologically active molecules. Among these, 4-Amino-6-chloropyrimidine-5-carbonitrile and 2,4-diamino-6-chloropyrimidine have emerged as versatile intermediates. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, to aid researchers in selecting the optimal scaffold for their synthetic targets.
At a Glance: Key Differences and Synthetic Potential
| Feature | This compound | 2,4-diamino-6-chloropyrimidine |
| Structure | Pyrimidine ring with one amino, one chloro, and one carbonitrile group. | Pyrimidine ring with two amino groups and one chloro group. |
| Key Reactive Site | Highly activated C6-chloro group susceptible to nucleophilic substitution. The nitrile group offers a handle for further transformations. | C6-chloro group is the primary site for nucleophilic substitution. The two amino groups can also be functionalized. |
| Reactivity | The electron-withdrawing nature of the cyano group at C5 significantly activates the C6-chloro group towards nucleophilic aromatic substitution (SNAr). | The two electron-donating amino groups at C2 and C4 slightly deactivate the C6-chloro group towards SNAr compared to its cyano-substituted counterpart. |
| Primary Applications | Synthesis of fused pyrimidine systems like pyrimido[4,5-d]pyrimidines and other highly functionalized pyrimidines. | Synthesis of a wide range of substituted diaminopyrimidines, which are key intermediates for pharmaceuticals like Minoxidil and anti-tubercular agents. |
Performance in Synthesis: A Data-Driven Comparison
The synthetic utility of these two pyrimidine derivatives is best illustrated through their performance in key chemical transformations, primarily nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The C6-chloro substituent in both molecules is the primary leaving group for SNAr reactions. However, the electronic nature of the other substituents on the pyrimidine ring plays a crucial role in modulating the reactivity of this position.
This compound exhibits enhanced reactivity in SNAr reactions due to the strongly electron-withdrawing carbonitrile group at the C5 position. This group delocalizes the negative charge in the Meisenheimer intermediate, thereby stabilizing the transition state and accelerating the reaction.
2,4-diamino-6-chloropyrimidine , in contrast, possesses two electron-donating amino groups. These groups increase the electron density of the pyrimidine ring, making it less electrophilic and thus less reactive towards nucleophiles compared to the carbonitrile-substituted analogue.
Table 1: Comparison of Reaction Yields in Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| This compound | ||||
| Piperidine | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | 74% | [1] | |
| Methyl amine | 4-Amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile derivatives | Good | [2] | |
| 2,4-diamino-6-chloropyrimidine | ||||
| (S)-2,3-isopropylideneglycerol (via alkoxide) | (R)-2,4-Diamino-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | 77% | [3] | |
| Substituted methanols (via alkoxides) | 2,4-diamino-6-alkoxypyrimidines | 61-79% | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Both chloropyrimidines can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
2,4-diamino-6-chloropyrimidine has been successfully employed in Suzuki coupling reactions with various arylboronic acids to furnish 6-aryl-2,4-diaminopyrimidines in moderate to good yields.
While specific examples for Suzuki coupling with This compound are less prevalent in the reviewed literature, its activated nature suggests it would be a suitable substrate for such transformations.
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 2,4-diamino-5-iodo-6-substituted pyrimidines (derived from 2,4-diamino-6-chloropyrimidine) | Substituted phenylboronic acids | 2,4-diamino-5-aryl-6-substituted pyrimidines | 51-99% | [3] |
Experimental Protocols
Synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
Methodology: A mixture of this compound (1.0 g, 6.5 mmol) and piperidine (2.75 g, 32.5 mmol) in 20 ml of ethanol is refluxed for 6 hours. The reaction mixture is then cooled and stirred for 2 hours at room temperature. The resulting solid is filtered, washed with ethanol, and dried to yield the product. Recrystallization from acetone can be performed for further purification.[1]
Synthesis of (R)-2,4-Diamino-6-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine
Methodology: Under an argon atmosphere, to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL), NaH (0.20 g, 60%, 5.0 mmol) is added, and the mixture is stirred at room temperature for 1 hour. 2,4-Diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) is then added, and the reaction is stirred at 90 °C for 8 hours. The reaction is quenched with saturated NH4Cl solution (20 mL) and extracted with EtOAc (3 x 30 mL). The combined organic layers are dried with Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Nucleophilic substitution reactions.
Caption: Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Synthesis
The choice between these two reagents is dictated by the desired final product and the intended synthetic strategy.
Caption: Decision workflow for reagent selection.
Conclusion
Both this compound and 2,4-diamino-6-chloropyrimidine are valuable and versatile building blocks in organic synthesis.
-
This compound is the reagent of choice when a highly activated pyrimidine ring is required for subsequent nucleophilic substitution or when the synthetic route involves the construction of fused heterocyclic systems utilizing the reactivity of the nitrile group.
-
2,4-diamino-6-chloropyrimidine serves as a robust and widely used platform for the synthesis of diverse 2,4-diaminopyrimidine derivatives, which are prevalent in many pharmaceutical agents. Its slightly lower reactivity at the C6 position can be advantageous in achieving selectivity in more complex molecules.
The selection between these two reagents should be based on a careful consideration of the target molecule's structure and the desired synthetic pathway. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Three-Component Pyrimidine Synthesis: Biginelli vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry. The pyrimidine core is a privileged structure found in a vast array of pharmaceuticals. This guide provides an objective comparison of the classic Biginelli reaction against contemporary three-component strategies for pyrimidine synthesis, supported by experimental data and detailed protocols.
Introduction
The synthesis of functionalized pyrimidines has been a subject of intense research due to their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to these heterocycles.
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a pioneering one-pot three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Its simplicity and the use of readily available starting materials have made it a staple in organic synthesis. However, the classical Biginelli reaction often suffers from harsh reaction conditions and low yields, particularly with certain substrates. This has spurred the development of numerous alternative three-component reactions that offer milder conditions, broader substrate scope, and improved yields.
This guide will compare the Biginelli reaction with two prominent modern alternatives: a copper-catalyzed three-component synthesis from amidines and alcohols, and a domino Knoevenagel condensation-Michael addition-cyclization approach.
The Biginelli Reaction: A Time-Honored Method
The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.
Reaction Mechanism
The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Performance Data
The yields of the Biginelli reaction are highly dependent on the nature of the substrates and the reaction conditions. Aromatic aldehydes generally give good to excellent yields, especially those with electron-withdrawing groups. However, aliphatic aldehydes often result in significantly lower yields under classical conditions. Various Lewis and Brønsted acid catalysts have been employed to improve yields and shorten reaction times.
| Aldehyde | β-Dicarbonyl Compound | Amide/Amidine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 20-60 | |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | ZnBr2 | Solvent-free | 0.5 | 92 | |
| Isobutyraldehyde | Ethyl acetoacetate | Urea | ZnBr2 | Solvent-free | 1 | 78 | |
| Benzaldehyde | Ethyl acetoacetate | Urea | Dicalcium Phosphate | Ethanol | 0.6 | 90 | |
| Furfural | Ethyl acetoacetate | Urea | Gluconic Acid | Water | 6 | 90 |
Alternative Three-Component Syntheses
Copper-Catalyzed Synthesis from Amidines and Alcohols
A modern and highly atom-economical approach involves the copper-catalyzed one-pot reaction of amidines, primary alcohols, and secondary alcohols to produce multisubstituted pyrimidines. This method offers a broad substrate scope and good functional group tolerance.
| Amidine | Primary Alcohol | Secondary Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzamidine | Ethanol | 1-Phenylethanol | Cu(OAc)2 | Toluene | 24 | 85 | |
| 4-Methylbenzamidine | Propan-1-ol | 1-(p-tolyl)ethanol | Cu(OAc)2 | Toluene | 24 | 82 | |
| Acetamidine | Methanol | Cyclohexanol | Cu(OAc)2 | Toluene | 24 | 75 |
Domino Knoevenagel-Michael Addition-Cyclization
This strategy involves a domino sequence initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition of a nucleophile (such as 6-aminouracil) and subsequent cyclization to form fused pyrimidine derivatives. This approach allows for the synthesis of complex polycyclic pyrimidine systems in a single step.
| Aldehyde | Active Methylene Compound | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | 6-Aminouracil | Triethylamine | Ethanol | 5 | 92 | |
| 4-Methylbenzaldehyde | Malononitrile | 6-Aminouracil | Triethylamine | Ethanol | 6 | 89 | |
| 2-Nitrobenzaldehyde | Malononitrile | 6-Aminouracil | Triethylamine | Ethanol | 5 | 90 |
Comparison Summary
| Feature | Biginelli Reaction | Copper-Catalyzed Synthesis | Domino Knoevenagel-Michael |
| Starting Materials | Aldehyde, β-ketoester, urea/thiourea | Amidine, primary & secondary alcohols | Aldehyde, active methylene compound, aminopyrimidine |
| Product | 3,4-Dihydropyrimidin-2(1H)-ones | Multisubstituted pyrimidines | Fused pyrimidine derivatives |
| Catalyst | Brønsted or Lewis acids | Copper salts | Often base-catalyzed |
| Substrate Scope | Good for aromatic aldehydes, moderate for aliphatic | Broad, good functional group tolerance | Good for various aldehydes and active methylene compounds |
| Conditions | Often requires heating, can be harsh | Generally milder | Often mild, can be performed in green solvents |
| Atom Economy | Good | Excellent | Good |
| Advantages | Simple, well-established, readily available starting materials | High atom economy, access to diverse substitution patterns | Access to complex polycyclic structures in one pot |
| Disadvantages | Low yields with some substrates, harsh conditions | Requires a metal catalyst | Product structure is highly dependent on the starting materials |
Experimental Protocols
General Protocol for the Biginelli Reaction (Dicalcium Phosphate Catalyzed)
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%) in ethanol (10 mL) is heated to reflux for a specified time (monitored by TLC). The solid product that precipitates from the reaction mixture is filtered and recrystallized from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
General Protocol for the Copper-Catalyzed Three-Component Synthesis of Pyrimidines
A mixture of an amidine hydrochloride (0.5 mmol), a primary alcohol (1.5 mL), a secondary alcohol (0.6 mmol), Cu(OAc)2 (10 mol %), and K2CO3 (1.0 mmol) in toluene (2 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrimidine.
General Protocol for the Domino Knoevenagel-Michael Addition-Cyclization
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), 6-aminouracil (1 mmol) and a catalytic amount of triethylamine are added. The reaction mixture is refluxed for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure product.
Conclusion
The Biginelli reaction remains a valuable and straightforward method for the synthesis of dihydropyrimidinones. However, for broader substrate scope, milder reaction conditions, and access to a wider diversity of pyrimidine derivatives, modern three-component reactions offer significant advantages. The copper-catalyzed synthesis from amidines and alcohols provides an atom-economical route to multisubstituted pyrimidines, while domino reactions enable the efficient construction of complex, fused pyrimidine systems. The choice of synthetic strategy will ultimately depend on the specific target molecule and the desired substitution pattern. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate method for their synthetic endeavors.
Navigating Pyrimidine Synthesis: A Guide to Alternatives for 4,6-dichloropyrimidine-5-carbonitrile
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrimidine-5-carbonitriles is a critical step in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The go-to reagent for this purpose has traditionally been 4,6-dichloropyrimidine-5-carbonitrile, a versatile building block that allows for sequential nucleophilic substitution at the 4 and 6 positions. However, the landscape of chemical synthesis is continually evolving, with a growing emphasis on efficiency, atom economy, and the exploration of diverse chemical space. This guide provides an objective comparison of alternative reagents and synthetic strategies to 4,6-dichloropyrimidine-5-carbonitrile, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
This comparative guide explores the use of multicomponent reactions, such as the Biginelli and Gewald reactions, as powerful alternatives to the traditional chloro-pyrimidine-based synthesis. These one-pot methodologies offer significant advantages in terms of efficiency and access to a broad range of structural diversity from simple and readily available starting materials.
At a Glance: Comparing Synthetic Routes to Pyrimidine-5-Carbonitriles
The choice of synthetic strategy for accessing 4,6-disubstituted pyrimidine-5-carbonitriles significantly impacts factors such as reaction time, yield, and substrate scope. Below is a summary of quantitative data comparing the traditional approach starting from 4,6-dichloropyrimidine-5-carbonitrile with alternative multicomponent reactions.
| Synthetic Strategy | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Sequential Nucleophilic Aromatic Substitution (SNAr) | 4,6-dichloropyrimidine-5-carbonitrile, Nucleophiles (e.g., amines, thiols) | Stepwise addition of nucleophiles, often requiring elevated temperatures and basic conditions. | 50-90% (per step) | Regiocontrolled introduction of substituents. | Multi-step process, potentially lower overall yield, use of a halogenated starting material. |
| Biginelli-type Multicomponent Reaction | Aldehyde, Active Methylene Compound (e.g., malononitrile), Urea/Thiourea/Amidine | One-pot reaction, often catalyzed by an acid or Lewis acid. Can be performed under conventional heating or microwave irradiation.[1][2] | 60-95%[2][3] | High atom economy, operational simplicity, rapid access to diverse structures. | Regioselectivity can be a challenge with unsymmetrical active methylene compounds. |
| Gewald-type Multicomponent Reaction | Aldehyde/Ketone, Active Methylene Compound (e.g., malononitrile), Elemental Sulfur, Amine Base | One-pot synthesis of 2-aminothiophenes which can be further elaborated to thienopyrimidines. | 70-90% (for the aminothiophene)[4][5] | Access to fused pyrimidine ring systems (thienopyrimidines). | Limited to the synthesis of sulfur-containing fused rings. |
In Focus: The Janus Kinase (JAK) Signaling Pathway
Substituted pyrimidine-5-carbonitriles are prominent scaffolds in the design of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6][7] Understanding this pathway is key to appreciating the therapeutic potential of the synthesized molecules.
Figure 1: Simplified JAK-STAT signaling pathway highlighting the inhibitory action of pyrimidine-5-carbonitrile derivatives.
From Synthesis to Screening: A Typical Experimental Workflow
The development of novel therapeutic agents involves a multi-step process that begins with chemical synthesis and progresses through rigorous biological evaluation. The following diagram illustrates a typical workflow for researchers in this field.
Figure 2: A generalized workflow for the synthesis and biological evaluation of novel pyrimidine-5-carbonitrile derivatives.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the synthesis of a representative 4,6-disubstituted pyrimidine-5-carbonitrile via both the traditional SNAr approach and a Biginelli-type multicomponent reaction, allowing for a direct comparison of the experimental procedures.
Protocol 1: Synthesis of 4-Amino-6-morpholinopyrimidine-5-carbonitrile via Sequential SNAr
This protocol describes the synthesis starting from 4,6-dichloropyrimidine-5-carbonitrile.
Step 1: Synthesis of 4-amino-6-chloropyrimidine-5-carbonitrile
-
To a solution of 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of ammonia in the chosen solvent (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Step 2: Synthesis of 4-amino-6-morpholinopyrimidine-5-carbonitrile
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Protocol 2: One-Pot Synthesis of 4-Aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via Biginelli-type Reaction
This protocol provides a multicomponent alternative for the synthesis of a related pyrimidine scaffold.[8]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and thiourea (1.2 eq) in ethanol.
-
Add a catalytic amount of a base, such as potassium carbonate (0.3 eq), to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and then with diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield the pure pyrimidine derivative.
Protocol 3: Synthesis of 2-Aminothiophene-3-carbonitriles via Gewald Reaction
This protocol details the synthesis of a key precursor for thienopyrimidines.[4][5]
-
To a stirred mixture of an aldehyde or ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or morpholine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to 40-50 °C and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene-3-carbonitrile.
Conclusion
While 4,6-dichloropyrimidine-5-carbonitrile remains a valuable and effective reagent for the synthesis of specifically substituted pyrimidines, the exploration of alternative synthetic strategies, particularly multicomponent reactions, offers significant advantages for the modern medicinal chemist. The Biginelli and Gewald reactions provide rapid, efficient, and atom-economical routes to diverse pyrimidine and thienopyrimidine scaffolds from simple starting materials. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired level of structural diversity, and the overall goals of the research program. This guide provides the necessary data and protocols to enable researchers to make a well-informed decision, thereby accelerating the discovery of next-generation therapeutics.
References
- 1. ias.ac.in [ias.ac.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Comparative Efficacy of 4-Amino-6-chloropyrimidine-5-carbonitrile Derivatives in Oncology Research
A detailed guide for researchers and drug development professionals on the anti-cancer properties of novel pyrimidine-5-carbonitrile derivatives, supported by experimental data and mechanistic insights.
A novel class of synthetic compounds, 4-amino-6-chloropyrimidine-5-carbonitrile derivatives, and related pyrimidine-5-carbonitrile analogs are demonstrating significant potential as anti-cancer agents. In vitro studies across a range of human cancer cell lines have highlighted their cytotoxic and anti-proliferative activities. These compounds have been shown to induce apoptosis and cell cycle arrest by targeting key signaling pathways implicated in cancer progression, such as the EGFR/COX-2 and PI3K/AKT pathways. This guide provides a comparative analysis of the efficacy of various derivatives, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms.
Quantitative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of various pyrimidine-5-carbonitrile derivatives has been quantified using metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration). The data below, summarized from multiple studies, compares the efficacy of these compounds across different cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Aminopyrimidine | 2a | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | 4 - 8 (EC50) | [1] |
| Pyrimidine-5-carbonitrile | 4e | Colo 205 (Colon Cancer) | 1.66 (IC50) | [2] |
| Pyrimidine-5-carbonitrile | 4f | Colo 205 (Colon Cancer) | 1.83 (IC50) | [2] |
| Pyrimidine-5-carbonitrile | XIII | Melanoma, Leukemia, Non-small cell lung, Renal Cancer | 2.4 - 4.14 (IC50) | [3] |
| 2-aminopyrimidine | XIX | SW480 (Colon Cancer) | 11.08 (IC50) | [3] |
| [1][2][3]triazolo[4,5-d] pyrimidine | XXII | MGC-803 (Gastric Cancer) | 0.87 (IC50) | [3] |
| Pyrimidine-5-carbonitrile | 9d, 11e, 12b, 12d | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | 1.14 - 10.33 (IC50) | [4] |
| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | 7f | K562 (Leukemia) | 3.36 (AKT-1), 4.01 (PI3Kγ), 6.99 (PI3Kδ) | [5][6] |
| Pyrido[2,3-d]pyrimidine | 2a | - | 42 (LOX inhibition) | [7] |
| Pyrido[2,3-d]pyrimidine | 2f | - | 47.5 (LOX inhibition) | [7] |
Experimental Protocols
The evaluation of the anti-cancer efficacy of these derivatives typically involves a series of in vitro assays. The methodologies for these key experiments are detailed below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in the cells.
-
Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are used to quantify the percentage of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Dual EGFR/COX-2 Inhibition
Several pyrimidine-5-carbonitrile derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2] Both EGFR and COX-2 are frequently overexpressed in various cancers and contribute to tumor growth and progression. By simultaneously inhibiting these two targets, these compounds can effectively block downstream signaling cascades that promote cell proliferation and survival.[2]
PI3K/AKT Pathway Inhibition
The PI3K/AKT pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[5][6] Certain 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, such as PI3K and AKT.[5][6] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.[5][6]
Experimental Workflow for Efficacy Evaluation
The overall process for evaluating the anti-cancer efficacy of these compounds follows a logical progression from initial screening to mechanistic studies.
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
A Comparative Analysis of the Biological Activities of Pyrimidine-5-carbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The positional isomerization of substituents on the pyrimidine ring can significantly influence their pharmacological profiles, impacting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of pyrimidine-5-carbonitrile isomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Substitution Patterns
Pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity is intricately linked to the nature and position of substituents on the pyrimidine core, which in turn dictates their mechanism of action, often involving the inhibition of key enzymes in cancer signaling pathways.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of anticancer action for many pyrimidine-5-carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These enzymes are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
A study on a series of 2,4,6-substituted pyrimidine-5-carbonitriles revealed that the substitution pattern is critical for potent EGFR inhibition. For instance, compounds with an anilino moiety at the C-4 position and a substituted phenyl group at the C-6 position have shown significant inhibitory activity.
Another series of novel pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential VEGFR-2 inhibitors. The in vitro cytotoxic activities of these compounds were evaluated against colon (HCT-116) and breast (MCF-7) cancer cell lines. Notably, compounds 9d, 11e, 12b, and 12d exhibited superior cytotoxic activities compared to the standard drug sorafenib, with IC50 values ranging from 1.14 to 10.33 μM.[1] Specifically, compound 11e demonstrated excellent activity against both HCT-116 and MCF-7 cell lines with IC50 values of 1.14 and 1.54 μM, respectively.[1] Furthermore, enzyme inhibition assays identified compounds 11c, 11e, 12b, and 12c as the most potent VEGFR-2 inhibitors, with IC50 values of 1.38, 0.61, 0.53, and 0.74 μM, respectively.[1]
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |
| 9d | 2-thio-4-hydrazinyl-6-phenyl | HCT-116, MCF-7 | >10 | VEGFR-2 | 2.41 |
| 11e | 2-thio-4-(substituted hydrazinyl)-6-phenyl | HCT-116 | 1.14 | VEGFR-2 | 0.61 |
| MCF-7 | 1.54 | ||||
| 12b | 2-thio-4-(substituted hydrazinyl)-6-phenyl | HCT-116, MCF-7 | <10 | VEGFR-2 | 0.53 |
| 12d | 2-thio-4-(substituted hydrazinyl)-6-phenyl | HCT-116, MCF-7 | <10 | VEGFR-2 | 1.61 |
| Sorafenib | - | HCT-116, MCF-7 | - | VEGFR-2 | 0.19 |
Dual EGFR/COX-2 Inhibition
Recent research has focused on developing dual inhibitors that can target multiple pathways involved in cancer progression. A series of pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[2] Compounds 4e and 4f from this series showed the highest activity against a panel of 60 cancer cell lines, being most potent against colon cancer (Colo 205) with IC50 values of 1.66 and 1.83 μM, respectively.[2]
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) |
| 4e | 2-((4-nitrobenzyl)thio)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-(4-fluorophenyl) | Colo 205 | 1.66 |
| 4f | 2-((4-chlorobenzyl)thio)-4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-(4-fluorophenyl) | Colo 205 | 1.83 |
Antimicrobial Activity
Pyrimidine-5-carbonitrile derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. The position of substituents on the pyrimidine ring plays a crucial role in determining the spectrum and potency of their antimicrobial activity.
Studies on various 2,4,6-substituted pyrimidine-5-carbonitriles have shown that the presence of specific functional groups at different positions influences their activity against Gram-positive and Gram-negative bacteria. For instance, a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles displayed marked antibacterial activity, particularly against Gram-positive bacteria.[3] In another study, the introduction of an indolyl moiety at the C-4 or C-6 position resulted in compounds with moderate to high antibacterial activity.
| Compound Type | General Substitution | Target Organisms | Activity |
| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Varied alkyl and aryl substitutions at C-2 and C-4, alkyl at C-6 | Gram-positive bacteria | Marked activity |
| Indolyl-pyrimidine-5-carbonitriles | Indole moiety at C-4 or C-6 | Gram-positive and Gram-negative bacteria | Moderate to high activity |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the compounds against VEGFR-2 can be determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Assay Setup: The assay is performed in a 96-well plate pre-coated with a substrate for the kinase.
-
Reaction Initiation: Add the test compounds at various concentrations, the VEGFR-2 enzyme, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for phosphorylation of the substrate.
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader. The IC50 values are calculated from the dose-response curves.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by pyrimidine-5-carbonitrile isomers.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-5-carbonitrile Isomers.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine-5-carbonitrile Isomers.
Conclusion
The biological activity of pyrimidine-5-carbonitrile derivatives is profoundly influenced by the isomeric positioning of their substituents. Structure-activity relationship studies indicate that specific substitution patterns are essential for potent anticancer and antimicrobial activities. In particular, the strategic placement of aromatic and heterocyclic moieties at the C-2, C-4, and C-6 positions of the pyrimidine ring can lead to highly effective enzyme inhibitors. The data presented in this guide underscores the importance of isomeric considerations in the design of next-generation pyrimidine-5-carbonitrile-based therapeutics. Further systematic studies comparing a wider range of isomers are warranted to fully elucidate the structure-activity landscape and unlock the full therapeutic potential of this versatile scaffold.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Unlocking Chemical Diversity: A Comparative Guide to 4-Amino-6-chloropyrimidine-5-carbonitrile in Library Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern therapeutic discovery. The choice of core scaffold is a critical decision that dictates the synthetic strategy and the ultimate diversity of the resulting compounds. This guide provides an in-depth comparison of 4-Amino-6-chloropyrimidine-5-carbonitrile as a strategic building block for library synthesis against common alternative methodologies, supported by experimental data and detailed protocols.
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in various biological interactions makes it an attractive starting point for library development. This compound offers a distinct set of advantages for constructing these libraries, primarily centered around its capacity for controlled, regioselective diversification.
The Building Block Approach: Precision and Control
The use of pre-functionalized scaffolds like this compound allows for a stepwise and highly controlled approach to library synthesis. The differential reactivity of the chloro-substituent enables sequential modifications, providing precise control over the final molecular architecture.
A key advantage of this building block is the inherent regioselectivity of its reactions. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the 6-position is readily displaced by a variety of nucleophiles, while the amino group at the 4-position and the cyano group at the 5-position modulate the reactivity and provide additional points for diversification or interaction with biological targets. This predictable reactivity is crucial for the systematic and efficient generation of analog libraries.
Comparison with Multi-Component Reactions (MCRs)
An alternative strategy for generating pyrimidine-based libraries is through multi-component reactions (MCRs), such as the Biginelli reaction. While MCRs offer the advantage of rapidly assembling complex molecules in a single step, they often lack the regiochemical control inherent to the building block approach.
| Feature | This compound (Building Block) | Multi-Component Reactions (e.g., Biginelli) |
| Regioselectivity | High and predictable | Often leads to mixtures of regioisomers |
| Diversification | Stepwise and controlled at specific positions | Simultaneous introduction of multiple diversity points |
| Reaction Conditions | Generally mild to moderate | Can require harsher conditions or specific catalysts |
| Purification | Often simpler due to cleaner reactions | Can be complex due to side products and isomers |
| Scaffold Accessibility | Readily available starting material | Relies on the availability of diverse starting components |
Quantitative Data Comparison
The following tables provide a summary of representative experimental data for library synthesis using this compound and a common multi-component reaction approach.
Table 1: Library Synthesis via Building Block Approach
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | Piperidine | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | 74% | [1] |
| 4,6-Dichloropyrimidine-5-carbonitrile | Ammonia (methanolic) | This compound | 56% | [2] |
Table 2: Library Synthesis via Multi-Component Reaction
| Aldehyde | β-Ketoester/Nitrile | Urea/Thiourea | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl cyanoacetate | Thiourea | 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 62% | [3] |
| Various aldehydes | α-cyanoketones | Guanidines | 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles | 45-89% | [4][5] |
Experimental Protocols
Experimental Protocol 1: Synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
A mixture of this compound (1.0 g, 0.0065 mol) and piperidine (2.75 g, 0.0325 mol) in 20 ml of ethanol was refluxed for 6 hours. The reaction mixture was then cooled and stirred for 2 hours at room temperature. The resulting solid was filtered, washed with ethanol, and dried to yield 0.98 g of the product (74% yield).[1]
Experimental Protocol 2: Synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Biginelli Reaction)
A mixture of benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and a deep eutectic solvent ChCl:2ZnCl2 (0.3 mmol) as a catalyst was heated at 80°C for 2 hours under solvent-free conditions. The reaction mixture was then processed to afford the product with a 62% yield.[3]
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathways and the strategic advantage of using this compound.
Conclusion
This compound stands out as a highly versatile and strategic building block for the synthesis of diverse chemical libraries. Its primary advantage lies in the ability to perform regioselective and sequential reactions, affording a high degree of control over the final molecular structure. This contrasts with multi-component reactions, which, while rapid, can present challenges in controlling regiochemistry and may lead to more complex purification procedures. For research endeavors that prioritize precise structure-activity relationship (SAR) studies and the systematic exploration of chemical space, the building block approach with this compound offers a superior strategy for efficient and controlled library synthesis.
References
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. This compound | 60025-09-4 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel 4-Amino-6-chloropyrimidine-5-carbonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of novel compounds derived from the versatile 4-Amino-6-chloropyrimidine-5-carbonitrile scaffold. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes complex biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Derivatives of the pyrimidine-5-carbonitrile core have demonstrated a wide spectrum of biological activities, positioning them as privileged scaffolds in the design of new therapeutic agents. Recent studies have highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents. This guide synthesizes findings from multiple in vitro studies to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative In Vitro Anticancer Activity
A significant focus of research on pyrimidine-5-carbonitrile derivatives has been their potential as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival.
Several novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. For instance, certain derivatives have shown potent activity against colon, breast, and leukemia cancer cell lines.[1][2][3] The mechanism of action for some of these compounds involves the dual inhibition of enzymes such as Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), or the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[1][2]
Notably, compounds such as 12b and 12d from one study exhibited excellent antitumor activity against the leukemia SR cell line, with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively.[2][4] Another study highlighted compounds 4e and 4f as being highly potent against Colo 205 cancer cells, with IC50 values of 1.66 and 1.83 μM, respectively.[1] The selectivity of these compounds for cancer cells over normal cell lines is a critical aspect of their therapeutic potential, and some derivatives have been found to be safe for normal epithelial colon cells.[1]
| Compound | Target Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Reference |
| 12b | Leukemia SR | 0.10 ± 0.01 | LY294002 (PI3Kα) | - | [2][4] |
| 12d | Leukemia SR | 0.09 ± 0.01 | LY294002 (PI3Kα) | - | [2][4] |
| 4e | Colo 205 | 1.66 | Erlotinib (EGFR) | - | [1] |
| 4f | Colo 205 | 1.83 | Celecoxib (COX-2) | - | [1] |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 | [3] |
| 11e | MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | [3] |
Comparative In Vitro Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, including cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7][8] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were found to be potent and selective COX-2 inhibitors.[5] For example, compounds 8h , 8n , and 8p exhibited IC50 values for COX-2 inhibition ranging from 1.03 to 1.71 μM, which is comparable to the selective COX-2 inhibitor celecoxib (IC50 = 0.88 μM).[5] These compounds also demonstrated significant in vivo anti-inflammatory effects and a favorable safety profile.[5]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (μM) | Reference |
| 8h | >100 | 1.03 | >97.08 | Celecoxib | 0.88 | [5] |
| 8n | >100 | 1.71 | >58.47 | Celecoxib | 0.88 | [5] |
| 8p | >100 | 1.15 | >86.95 | Celecoxib | 0.88 | [5] |
| L1 | >100 | 0.12 | >833 | Meloxicam | - | [6][7] |
| L2 | >100 | 0.15 | >667 | Meloxicam | - | [6][7] |
Comparative In Vitro Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays, such as the DPPH radical scavenging activity, nitric oxide scavenging, and hydrogen peroxide scavenging methods.[9][10][11]
Several studies have reported the synthesis of pyrimidine derivatives with moderate to good antioxidant activity.[9][11] For example, some novel pyrimidine derivatives exhibited exceptional antioxidant properties, in some cases surpassing the effectiveness of the standard drug ascorbic acid.[11] The presence of specific substituent groups on the pyrimidine ring appears to play a crucial role in their antioxidant capacity.[10]
| Compound | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) | Reference Compound | Reference |
| PYMA1 | 12.54 | 13.24 | 14.24 | Ascorbic Acid | [11] |
| PYMA8 | 13.84 | 14.54 | 15.34 | Ascorbic Acid | [11] |
| 12b | 18.33 ± 0.04 | - | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key in vitro assays used to evaluate the biological activities of the novel pyrimidine-5-carbonitrile derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.
-
Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vitro DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).
-
DPPH Reaction: A freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is mixed with the test compound solutions.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by novel compounds.
Caption: EGFR signaling pathway and inhibition by novel pyrimidine derivatives.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
References
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Substitution: A Comparative Guide to the Reaction Products of 4-Amino-6-chloropyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, the structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the products formed from the reaction of 4-Amino-6-chloropyrimidine-5-carbonitrile with various nucleophiles, supported by experimental data and detailed protocols.
The versatile scaffold of this compound serves as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. Understanding the structure of the resulting products is crucial for the rational design of novel therapeutics. This guide aims to provide a clear comparison of reaction outcomes with different nucleophiles, focusing on amines, and provides the necessary experimental details for reproducibility.
Performance Comparison: Structural Confirmation of Reaction Products
The reaction of this compound with nucleophiles predominantly results in the displacement of the chloro group at the C6 position. The nature of the nucleophile dictates the structure of the final product. Below is a summary of quantitative data for the synthesis of various 4-Amino-6-(substituted)pyrimidine-5-carbonitriles.
| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ammonia (in Methanol) | 4,6-Diaminopyrimidine-5-carbonitrile | Dioxane | 0 °C, 30 min | 56 | [1] |
| Piperidine | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | Ethanol | Reflux, 6 h | 74 | |
| Indoline | 4-Amino-6-(indolin-1-yl)pyrimidine-5-carbonitrile | Ethanol | Room Temperature, 1 h | 60 | [2] |
| Hydrazine Hydrate | 4-Amino-6-hydrazinylpyrimidine-5-carbonitrile | Ethanol | Reflux | N/A | |
| Methylamine | 4-Amino-6-(methylamino)pyrimidine-5-carbonitrile | Ethanol | Reflux | N/A |
Experimental Protocols
Detailed methodologies are essential for the replication of synthetic procedures and the validation of product structures.
Synthesis of this compound (Starting Material)
A general procedure for the synthesis of the starting material involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia.[1]
-
Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a 7 N solution of ammonia in methanol (20 mL, 140 mmol) dropwise over 20 minutes.[1]
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[1]
-
Remove the solvent by rotary evaporation.[1]
-
Redissolve the crude product in tetrahydrofuran, which should cause a precipitate to form.[1]
-
Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[1]
-
Remove the organic solvent under reduced pressure.[1]
-
Purify the residue using column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to afford this compound as a white solid.[1]
General Protocol for Nucleophilic Substitution with Amines
The following is a representative protocol for the reaction of this compound with an amine nucleophile, exemplified by piperidine.
-
In a round-bottom flask, combine this compound (1.0 g, 6.5 mmol) and the amine nucleophile (e.g., piperidine, 2.75 g, 32.5 mmol) in a suitable solvent such as ethanol (20 mL).
-
Reflux the reaction mixture for a specified time (e.g., 6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and stir for an additional 2 hours.
-
Collect the resulting solid by filtration, wash with a cold solvent like ethanol, and dry to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent (e.g., acetone) to yield the purified 4-Amino-6-(substituted)pyrimidine-5-carbonitrile.
Visualizing the Reaction Pathways and Workflows
Diagrams are provided to illustrate the signaling pathways, experimental workflows, and logical relationships described.
Caption: General reaction scheme for the nucleophilic aromatic substitution.
Caption: A typical experimental workflow for synthesis and purification.
References
Comparative Analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile-Based Inhibitors: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-chloropyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors. The strategic placement of the amino, chloro, and cyano functionalities allows for a multitude of chemical modifications, enabling the fine-tuning of inhibitor selectivity and potency. This guide provides a comparative analysis of the cross-reactivity profiles of various inhibitor series derived from or structurally related to this core, supported by experimental data from published research. Understanding the selectivity of these compounds is paramount in the development of targeted therapies with minimized off-target effects.
Quantitative Performance Comparison
The following tables summarize the inhibitory activity and selectivity of different classes of pyrimidine-5-carbonitrile-based inhibitors against a range of protein kinases. This data, compiled from various studies, offers a glimpse into the cross-reactivity landscape of these compounds.
Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against EGFR
| Compound ID | Modification from Core Scaffold | EGFR (WT) IC50 (µM)[1][2] | EGFR (T790M) IC50 (µM)[1][2] |
| 11a | Varied anilino substitution at C4 | >10 | >10 |
| 11b | Varied anilino substitution at C4 | 0.09[1][2] | 4.03[1][2] |
| 12b | Varied anilino substitution at C4 | >10 | >10 |
| 15b | Varied anilino substitution at C4 | >10 | >10 |
| 16a | Varied anilino substitution at C4 | >10 | >10 |
| Erlotinib | Reference Drug | 0.02 | 1.0 |
Table 2: Cross-Reactivity Profile of a Pyrimidine-5-carbonitrile-based PI3K/AKT Inhibitor
| Compound ID | Target Kinase | IC50 (µM)[3] |
| 7f | PI3Kδ | 6.99[3] |
| PI3Kγ | 4.01[3] | |
| AKT-1 | 3.36[3] |
Table 3: Selectivity Profile of Covalent Chloropyrimidine Inhibitors against a Kinase Panel
| Compound ID | Primary Target | % Inhibition at 10 µM | |||
| MSK1 | RSK1 | RSK2 | PLK3 | ||
| 1 | MSK1 | >90 | <10 | <10 | <10 |
| 23 | MSK1 | >90 | <10 | <10 | <10 |
| Kinase Panel (468 kinases) | S10 (1µM) | S35 (1µM) | |||
| 21 | MSK1 | 0.045 | 0.146 | ||
| 22 | MSK1 | 0.005 | 0.03 |
S10 and S35 are selectivity scores representing the fraction of kinases inhibited above a certain threshold. Lower values indicate higher selectivity.[4]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is employed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[1][2]
Materials:
-
Recombinant Kinase (e.g., EGFR)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
HTRF-compatible microplate reader
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase, biotinylated substrate, and assay buffer to the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665/620) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7, A549)[1][2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (serially diluted in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of these inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 4-Aminopyrimidine-5-carbonitrile Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidines is a critical step in the discovery of novel therapeutics. Among these, 4-Amino-6-chloropyrimidine-5-carbonitrile and its analogs are key intermediates. This guide provides a head-to-head comparison of various catalytic systems employed in the synthesis of 4-aminopyrimidine-5-carbonitrile derivatives, supported by experimental data from recent literature. While a direct comparative study for various catalysts leading to this compound is not extensively documented, we can draw valuable insights from the synthesis of structurally related pyrimidine-5-carbonitriles.
This guide will focus on multicomponent reactions, a streamlined approach to synthesizing complex molecules, and also detail a specific protocol for the preparation of this compound via a nucleophilic substitution pathway.
Performance Comparison of Catalysts in Pyrimidine-5-carbonitrile Synthesis
The synthesis of the pyrimidine-5-carbonitrile core often involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a urea or thiourea derivative. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental footprint. Below is a summary of various catalysts and their performance in these reactions.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Bone char-nPrN-SO₃H [1][2][3] | 4-Chlorobenzaldehyde, Malononitrile, Urea | Solvent-free | 80 | < 15 min | 98 | Eco-friendly, reusable, short reaction times.[1][2][3] |
| Choline chloride/2ZnCl₂ [4] | Benzaldehyde, Malononitrile, Thiourea | Solvent-free | 80 | 2 h | 62 | Green, deep eutectic solvent, reusable.[4] |
| Sodium Acetate [5] | Aromatic aldehydes, Malononitrile, Amidines | Water | Reflux | 6-8 h | Good to Excellent | Utilizes water as a green solvent.[5] |
| Triethylamine [5] | Aromatic aldehydes, Malononitrile, Amidines | Toluene | Reflux | Not specified | Good | Effective basic catalyst.[5] |
| Ammonium Chloride [6] | Substituted benzaldehydes, Malononitrile, Urea/Thiourea | Solvent-free | 110 | Not specified | Good | Inexpensive and readily available.[6] |
| Potassium Carbonate [7] | Aromatic aldehydes, Malononitrile, Urea | Ethanol | Reflux | Not specified | Good | Common and effective base catalyst.[7] |
| Nano-MgO [8][9] | Aryl aldehydes, Malononitrile, 6-Amino-uracil/thiouracil | Water | Heating | Not specified | High | Green, high efficiency, simple workup.[8][9] |
Experimental Protocols
General Procedure for Three-Component Synthesis of Pyrimidine-5-carbonitrile Derivatives using Bone char-nPrN-SO₃H Catalyst[1]
A mixture of an aldehyde (1 mmol), urea or thiourea (1.8 mmol), malononitrile (1.2 mmol), and bone char-nPrN-SO₃H (0.4 mol%) is placed in a round-bottom flask. The reaction is conducted under solvent-free conditions at 80°C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture, which is then cooled to room temperature. The resulting precipitate is collected by filtration and washed with hot ethanol (3 x 2 ml) to yield the pure product.
Synthesis of this compound from 4,6-dichloropyrimidine-5-carbonitrile[10]
In a different approach, this compound can be synthesized via nucleophilic substitution. 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) is suspended in 30 mL of dioxane and the mixture is cooled to 0°C in an ice bath. A 7 N solution of ammonia in methanol (20 mL, 140 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes. After the reaction is complete, the solvent is removed by rotary evaporation. The crude product is redissolved in tetrahydrofuran, and any precipitate is removed by filtration. The solvent is again removed under reduced pressure. The final residue is purified by column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to afford this compound as a white solid (2.38 g, 56% yield).[10]
Visualizing the Pathways
To better understand the reaction dynamics, the following diagrams illustrate the generalized multicomponent reaction for pyrimidine-5-carbonitrile synthesis and the specific synthetic route to this compound.
Figure 1. Generalized workflow for the three-component synthesis of pyrimidine-5-carbonitriles.
Figure 2. Synthetic pathway for this compound.
References
- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 10. This compound | 60025-09-4 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-Amino-6-chloropyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-6-chloropyrimidine-5-carbonitrile. Adherence to these procedures is critical for mitigating potential hazards associated with this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound is a compound that requires careful handling due to its potential hazards.
Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Skin Contact | Harmful in contact with skin and causes skin irritation.[1] | Chemical-resistant gloves (e.g., Nitrile rubber). Laboratory coat.[1][2] |
| Eye Contact | Causes serious eye irritation.[1] | Safety glasses with side shields or chemical goggles.[1][3] |
| Inhalation | Harmful if inhaled and may cause respiratory irritation.[1] | Use only in a well-ventilated area or under a chemical fume hood.[1][3] For dusts, a NIOSH/MSHA approved respirator is recommended if exposure limits may be exceeded.[1][3] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated.[1]
-
Control Contact : Wear the full complement of PPE as described above.[1]
-
Containment : Prevent the spilled material from entering drains or water courses.[1]
-
Clean-up :
-
Collection : Place all contaminated materials into a clean, dry, sealable, and clearly labeled container for hazardous waste disposal.[1][2]
-
Decontamination : Wash the spill area thoroughly with soap and water.[1]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an authorized hazardous or special waste collection point.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2]
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation :
-
Containerization :
-
Place the solid chemical waste and contaminated materials into a designated, chemically compatible, and sealable waste container.[2]
-
Ensure the container is in good condition and free from leaks.
-
-
Labeling :
-
Storage :
-
Disposal :
-
Arrange for the collection of the hazardous waste container by an approved waste disposal company or your institution's environmental health and safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4-Amino-6-chloropyrimidine-5-carbonitrile
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Amino-6-chloropyrimidine-5-carbonitrile (CAS No: 60025-09-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield may also be required. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is mandatory. | Prevents skin irritation and absorption of the chemical.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of harmful dust and vapors, especially in poorly ventilated areas or when generating dust.[1] |
| Footwear | Closed-toe, chemical-resistant footwear. | Protects feet from spills and falling objects. |
Note: No specific glove breakthrough time data was found for this compound in the searched literature. It is recommended to consult the glove manufacturer's specifications for chemical compatibility.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
2.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[4]
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood, eyewash station, and safety shower are all operational and accessible.[2][4]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.[4]
2.2. Handling the Compound
-
Work in a Ventilated Area: All manipulations, including weighing and transferring, of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][5][6]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent contamination and exposure.[1][3]
-
No Eating, Drinking, or Smoking: Prohibit eating, drinking, and smoking in the handling area.[1]
2.3. Post-Handling and Cleanup
-
Decontaminate Surfaces: Clean and decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Properly Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[4]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container, appropriately segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[4]
3.2. Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[4]
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area with secondary containment.[4]
3.3. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[4]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[4]
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
4.2. Accidental Release Measures
-
Evacuate the Area: Immediately evacuate personnel from the spill area.[6]
-
Ventilate the Area: Ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[5][6]
-
Contain and Clean Up:
-
Decontaminate the Area: Wash the spill area thoroughly.
Visual Workflow Guide
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



